Technical Documentation Center

4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid
  • CAS: 1706446-17-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: The Critical Role of Physicochemical Properties in Drug Discovery In the landscape of modern dr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount.[1][2][3] These intrinsic characteristics not only govern a molecule's behavior in biological systems but also profoundly influence its absorption, distribution, metabolism, and excretion (ADME) profile.[4] For a novel compound such as 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid, a substituted phenylacetic acid derivative, a detailed physicochemical characterization is the foundational step in assessing its potential as a therapeutic agent. This guide provides a comprehensive overview of the anticipated properties of this molecule, outlines robust experimental protocols for their determination, and discusses the implications of these properties for drug development.

Molecular Identity and Structural Features

4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid is a complex aromatic carboxylic acid. Its structure, characterized by a methoxy group, a methyl group, and a trifluoromethyl group on the phenyl ring, suggests a unique electronic and steric profile that will dictate its interactions with biological targets and its overall developability.

PropertyValueSource
Chemical Name 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid[5]
CAS Number 1706446-17-4[5]
Molecular Formula C11H11F3O3[5]
Molecular Weight 248.20 g/mol Calculated

Predicted Physicochemical Properties and Their Significance

PropertyPredicted Value/RangeSignificance in Drug Development
Melting Point (°C) 100 - 130Purity assessment, solid-state stability, and formulation design.
Boiling Point (°C) > 300Relevant for purification and stability at high temperatures.
Aqueous Solubility Low to moderateDirectly impacts bioavailability and formulation options.
pKa 3.5 - 4.5Governs ionization state at physiological pH, affecting solubility and membrane permeability.
LogP 2.5 - 3.5A key indicator of lipophilicity, influencing membrane transport and protein binding.

Experimental Determination of Physicochemical Properties: A Validated Approach

To ensure the accuracy of the physicochemical data, a series of standardized experimental protocols should be employed. These methods are designed to be self-validating and provide the robust data necessary for regulatory submissions and further development.[6]

Workflow for Comprehensive Physicochemical Profiling

The following diagram illustrates a logical workflow for the characterization of a novel compound like 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid.

G cluster_0 Synthesis & Purification cluster_1 Structural Confirmation cluster_2 Physicochemical Characterization cluster_3 Data Analysis & Reporting Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Purification->NMR MassSpec MassSpec NMR->MassSpec Elemental_Analysis Elemental_Analysis MassSpec->Elemental_Analysis MeltingPoint MeltingPoint Elemental_Analysis->MeltingPoint Solubility Solubility MeltingPoint->Solubility pKa pKa Solubility->pKa LogP LogP pKa->LogP Data_Integration Data_Integration LogP->Data_Integration Report_Generation Report_Generation Data_Integration->Report_Generation

Caption: Experimental workflow for the synthesis, purification, and physicochemical characterization of a novel chemical entity.

Step-by-Step Experimental Protocols

A. Determination of Melting Point (Capillary Method)

  • Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Measurement: The temperature is slowly increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.

  • Significance: A sharp melting point range is indicative of high purity.

B. Aqueous Solubility Determination (Shake-Flask Method)

  • Sample Preparation: An excess amount of the compound is added to a known volume of water at a specific temperature.

  • Equilibration: The mixture is agitated until equilibrium is reached (typically 24-48 hours).

  • Sample Analysis: The saturated solution is filtered, and the concentration of the dissolved compound is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[7]

  • Causality: The shake-flask method is considered the gold standard for solubility determination as it ensures that the solution is truly saturated.

C. pKa Determination (Potentiometric Titration)

  • Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is monitored with a calibrated pH meter.

  • Data Analysis: The pKa is determined from the half-equivalence point of the titration curve.

  • Trustworthiness: This method provides a direct measure of the compound's acidity and is highly reproducible.

D. LogP Determination (Shake-Flask Method)

  • System Preparation: A biphasic system of n-octanol and water is prepared and mutually saturated.

  • Partitioning: A known amount of the compound is dissolved in one of the phases, and the two phases are shaken together until equilibrium is reached.

  • Concentration Measurement: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Proposed Synthetic Route: Palladium-Catalyzed Carbonylation

The synthesis of functionalized phenylacetic acids can be achieved through various methods.[8] For 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid, a palladium-catalyzed carbonylation of the corresponding benzyl halide presents a potentially efficient and high-yielding approach.[9]

Synthetic Workflow Diagram

G StartingMaterial Substituted Benzyl Halide Intermediate Acylpalladium Complex StartingMaterial->Intermediate Pd(0), CO Product 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid Intermediate->Product H2O

Caption: Proposed synthetic pathway via palladium-catalyzed carbonylation.

Detailed Synthetic Protocol
  • Reaction Setup: In a high-pressure reactor, combine the starting benzyl halide, a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., PPh3), and a suitable solvent.

  • Carbonylation: Pressurize the reactor with carbon monoxide and heat the mixture.

  • Hydrolysis: After the reaction is complete, cool the mixture and add an aqueous base to hydrolyze the intermediate ester or acid chloride.

  • Work-up and Purification: Acidify the reaction mixture to precipitate the carboxylic acid. The crude product can then be purified by recrystallization or column chromatography.

Conclusion and Future Directions

The physicochemical properties of 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid are critical determinants of its potential as a drug candidate. This guide has provided a framework for predicting and experimentally determining these key parameters. A thorough characterization, following the outlined protocols, will provide the necessary data to guide formulation development, predict in vivo behavior, and ultimately, de-risk the progression of this compound through the drug discovery pipeline. The interplay of the methoxy, methyl, and trifluoromethyl substituents presents an interesting case for structure-activity relationship studies, and the data generated will be invaluable for the design of future analogs with optimized properties.

References

  • What are the physicochemical properties of drug? - LookChem. (2023, December 13).
  • 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylaceticacid — Chemical Substance Information.
  • How Drug Physical and Chemical Properties Impact Effectiveness - Raytor. (2025, July 16).
  • Physicochemical Property Study - WuXi AppTec DMPK.
  • Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances.
  • Importance of Physicochemical Properties In Drug Discovery. (Review Article) - rajournals. (2015, February 19).
  • a rapid hplc method for determination of major phenolic acids in plant material.
  • Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers - Benchchem.
  • (PDF) An improved method for the synthesis of phenylacetic acid derivatives via carbonylation - ResearchGate.

Sources

Exploratory

Structural Elucidation of 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic Acid: A Comprehensive NMR Guide

Executive Summary The structural characterization of complex, multi-substituted aromatic compounds is a critical bottleneck in modern drug development and organic synthesis. 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of complex, multi-substituted aromatic compounds is a critical bottleneck in modern drug development and organic synthesis. 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid presents a unique analytical challenge due to its dense functionalization. The molecule features a delicate balance of electron-donating (methoxy, methyl) and electron-withdrawing (trifluoromethyl, acetic acid) substituents on a single benzene core. This whitepaper provides an in-depth, authoritative guide to predicting, acquiring, and validating the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound, establishing a self-validating framework for researchers.

Mechanistic Causality of Substituent Effects

To accurately predict and assign NMR chemical shifts, one must first understand the causality of the electronic environment. The aromatic core of this molecule is subject to competing push-pull electronic effects, which dictate the localized magnetic shielding of each nucleus:

  • The Methoxy Group (-OCH₃ at C-4): Exerts a strong positive mesomeric (+M) effect. By donating lone-pair electron density into the aromatic π-system, it heavily shields the ortho and para positions[1].

  • The Trifluoromethyl Group (-CF₃ at C-5): Acts as a powerful electron-withdrawing group via negative inductive (-I) and negative mesomeric (-M) effects. It strongly deshields adjacent nuclei and introduces complex spin-spin coupling due to the 100% natural abundance of ¹⁹F[2].

  • The Methyl Group (-CH₃ at C-3): Provides a weak, localized shielding effect via hyperconjugation (+I effect).

  • The Acetic Acid Moiety (-CH₂COOH at C-1): Exerts a mild inductive withdrawing effect while providing an isolated aliphatic spin system.

Understanding these substituent-induced electronic changes is fundamental to rationalizing the chemical shifts of meta- and para-substituted aromatic systems[3].

Electronic_Effects Core Aromatic Ring Core (C1 to C6) CF3 C5: -CF3 -I, -M Effect (Deshielding) Core->CF3 Withdraws e- density Acetic C1: -CH2COOH Inductive Withdrawing Core->Acetic Weakly withdraws Methoxy C4: -OCH3 +M Effect (Shielding) Methoxy->Core Donates e- density Methyl C3: -CH3 +I Effect (Weak Shielding) Methyl->Core Donates e- density

Logical mapping of substituent electronic effects on the aromatic core.

Predictive Spectral Data & Assignments

The following predictive tables synthesize empirical substituent rules with authoritative reference data from analogous compounds, such as[4] and.

¹H NMR Chemical Shifts

The ¹H NMR spectrum is characterized by two distinct meta-coupled aromatic protons. Because H-6 is adjacent to the strongly deshielding -CF₃ group, it resonates further downfield than H-2, which is flanked by the milder -CH₂COOH and -CH₃ groups.

Table 1: Predicted ¹H NMR Chemical Shifts (400 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-COOH 11.50 – 12.50Broad Singlet (br s)1HN/A
H-6 7.27Doublet (d)1H~2.0 (meta coupling)
H-2 7.02Doublet (d)1H~2.0 (meta coupling)
-OCH₃ (C-4)3.85Singlet (s)3HN/A
-CH₂- (C-1)3.65Singlet (s)2HN/A
-CH₃ (C-3)2.30Singlet (s)3HN/A
¹³C NMR Chemical Shifts

The ¹³C NMR spectrum requires careful analysis due to the heteronuclear ¹³C-¹⁹F spin-spin coupling. The carbon atoms directly attached to or near the fluorine atoms will split into quartets. For derivatives, both ¹H and ¹⁹F NMR are highly informative, but the ¹³C spectrum provides the definitive carbon backbone map[5].

Table 2: Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( JCF​ , Hz)
-COOH 176.5Singlet (s)N/A
C-4 (-OCH₃ attached)155.0Singlet (s)N/A
C-3 (-CH₃ attached)132.5Singlet (s)N/A
C-2 (Aromatic CH)132.0Singlet (s)N/A
C-1 (-CH₂- attached)130.5Singlet (s)N/A
C-6 (Aromatic CH)126.0Quartet (q)~4.0 (³ JCF​ )
-CF₃ 124.0Quartet (q)~272.0 (¹ JCF​ )
C-5 (-CF₃ attached)123.5Quartet (q)~32.0 (² JCF​ )
-OCH₃ 60.5Singlet (s)N/A
-CH₂- 40.2Singlet (s)N/A
-CH₃ 16.0Singlet (s)N/A

Self-Validating Experimental Protocols

To ensure the highest degree of scientific integrity, the acquisition of NMR data must not be a passive recording but a self-validating system . Every step in the protocol below is designed with an internal logic check to prevent artifactual data.

Workflow A 1. Sample Prep (15-50 mg in CDCl3 + TMS) B 2. Lock & Shim (Z1-Z5 Optimization) A->B C 3. Tune & Match (Maximize S/N Ratio) B->C D 4. 1H/13C Acquisition (Standard Pulse Sequences) C->D E 5. Fourier Transform & Phase Correction D->E F 6. Self-Validation (TMS = 0.00 ppm) E->F

Self-validating NMR acquisition and processing workflow.

Step 1: Sample Preparation & Internal Calibration
  • Protocol: Dissolve 15 mg (for ¹H) or 50 mg (for ¹³C) of the compound in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl₃ is chosen over protic solvents like Methanol-d4 to prevent deuterium exchange with the carboxylic acid (-COOH) proton, ensuring it remains visible in the spectrum.

  • Self-Validation: The TMS acts as the internal zero-point. If the TMS peak does not appear as a sharp singlet, the sample homogeneity is compromised.

Step 2: Probe Tuning, Matching, and Shimming
  • Protocol: Insert the sample, lock onto the deuterium signal of CDCl₃, and perform automated or manual tuning and matching of the probe. Shim the Z1-Z5 gradients until the lock signal is maximized.

  • Causality: Tuning and matching minimize reflected radiofrequency (RF) power. This is critical for ¹³C acquisition, where the natural abundance is only 1.1%, and maximum power transfer is required to resolve the low-intensity ¹³C-¹⁹F quartets.

  • Self-Validation: A successful shim is validated by checking the full width at half maximum (FWHM) of the TMS peak. It must be <0.5 Hz. If broader, the magnetic field is inhomogeneous, and shimming must be repeated.

Step 3: Acquisition Parameters
  • Protocol (¹H): Pulse sequence = zg30, Number of scans (ns) = 16, Relaxation delay (d1) = 1.0 s.

  • Protocol (¹³C): Pulse sequence = zgpg30 (composite pulse decoupling), ns = 1024, d1 = 2.0 s.

  • Causality: The extended relaxation delay (d1 = 2.0 s) in the ¹³C experiment ensures that the quaternary carbons (C-1, C-3, C-4, C-5) fully relax between pulses, preventing artificial signal attenuation.

Step 4: Data Processing & Closed-Loop Validation
  • Protocol: Apply a Fourier Transform, phase the spectrum manually, and apply a baseline correction. Set the TMS peak strictly to 0.00 ppm.

  • Self-Validation: Once TMS is set to 0.00 ppm, check the solvent residual peak. The CHCl₃ peak must align exactly at 7.26 ppm (¹H) and 77.16 ppm (¹³C). If the solvent peak deviates by more than ±0.02 ppm, it indicates a temperature anomaly or referencing error, and the experiment is flagged for recalibration.

References

  • 4-Methoxy-3-methylphenylacetic acid Source: NIST Chemistry WebBook, SRD 69 URL:[Link]

  • The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes Source: Taylor & Francis Online (Phosphorus, Sulfur, and Silicon and the Related Elements) URL:[Link]

Sources

Foundational

An In-depth Technical Guide on the Mechanism of Action of 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: A Privileged Scaffold in Modern Medicinal Chemistry Phenylacetic acid (PAA) and its derivatives represent a versatile and enduring scaffold in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

Phenylacetic acid (PAA) and its derivatives represent a versatile and enduring scaffold in drug discovery, giving rise to a wide array of therapeutic agents.[1] The core PAA structure, characterized by a phenyl ring linked to a carboxylic acid moiety via a methylene group, is a common feature in many biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs).[2] The therapeutic potential of PAA derivatives can be significantly modulated by the nature and position of substituents on the phenyl ring.

This guide focuses on a specific class of PAA derivatives: those bearing a 4-methoxy, 3-methyl, and 5-trifluoromethyl substitution pattern. The inclusion of a trifluoromethyl (-CF3) group is of particular significance in modern medicinal chemistry. This moiety is known to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] The electron-withdrawing nature of the trifluoromethyl group can lead to more potent and selective interactions with target proteins.[3] This guide will provide an in-depth exploration of the likely mechanisms of action for 4-methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid derivatives, drawing upon the established pharmacology of related compounds and the known influence of its key functional groups.

Part 1: Primary Mechanism of Action - Anti-inflammatory and Immunomodulatory Effects

The most probable mechanism of action for this class of compounds is the modulation of inflammatory pathways, a hallmark of many phenylacetic acid derivatives.

Inhibition of Cyclooxygenase (COX) Enzymes

A primary and well-established mechanism for many PAA-based anti-inflammatory drugs, such as diclofenac, is the inhibition of cyclooxygenase (COX) enzymes.[2] These enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By competitively binding to the active site of COX enzymes, these derivatives can block the synthesis of prostaglandins, thereby exerting their anti-inflammatory effects.[2] The trifluoromethyl group may enhance the binding affinity and selectivity for COX-2, which is often upregulated at sites of inflammation.[2]

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of a compound against COX-1 and COX-2.

1. Reagents and Materials:

  • Purified recombinant human COX-1 and COX-2 enzymes
  • Arachidonic acid (substrate)
  • Test compound (4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid derivative)
  • DMSO (for dissolving the test compound)
  • Assay buffer (e.g., Tris-HCl)
  • Prostaglandin screening ELISA kit

2. Procedure:

  • Prepare a stock solution of the test compound in DMSO.
  • Serially dilute the test compound to obtain a range of concentrations.
  • In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations.
  • Incubate for a short period (e.g., 15 minutes) at room temperature to allow the compound to bind to the enzyme.
  • Initiate the enzymatic reaction by adding arachidonic acid.
  • Incubate for a specified time (e.g., 10 minutes) at 37°C.
  • Stop the reaction by adding a stopping solution (e.g., a strong acid).
  • Quantify the amount of prostaglandin E2 (PGE2) produced using a competitive ELISA kit.
  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Causality Behind Experimental Choices:

  • Using purified recombinant enzymes allows for a direct assessment of the compound's effect on the target without confounding cellular factors.

  • Testing a range of concentrations is essential for determining the potency (IC50) of the inhibitor.

  • An ELISA-based detection method provides a sensitive and specific quantification of the prostaglandin product.

Modulation of Pro-inflammatory Cytokines

Beyond direct enzyme inhibition, some modern anti-inflammatory agents can modulate the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α).[5] The production of these cytokines is often regulated by the transcription factor nuclear factor-kappa B (NF-κB). It is plausible that 4-methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid derivatives could suppress the activation of the NF-κB signaling pathway, leading to a downstream reduction in the expression of pro-inflammatory genes.[6]

Experimental Protocol: Quantification of TNF-α in LPS-stimulated Macrophages

This protocol describes a cell-based assay to determine if the test compound can inhibit the production of TNF-α.

1. Cell Culture:

  • Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

2. Treatment:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.
  • Pre-treat the cells with various concentrations of the test compound for 1 hour.
  • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and TNF-α production.
  • Incubate for 24 hours.

3. Quantification:

  • Collect the cell culture supernatant.
  • Measure the concentration of TNF-α in the supernatant using a specific ELISA kit.
  • Determine the effect of the test compound on cell viability using an assay like MTT to rule out cytotoxicity.

Causality Behind Experimental Choices:

  • LPS is a potent inducer of inflammation in macrophages, providing a robust model system.

  • Measuring cytokine levels in the supernatant reflects the amount of secreted protein, which is biologically relevant.

  • A cell viability assay is crucial to ensure that the observed decrease in TNF-α is not due to cell death.

Part 2: Potential Secondary/Exploratory Mechanisms of Action

The unique structural features of 4-methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid derivatives suggest that they may possess other biological activities beyond the classical anti-inflammatory pathways.

Kinase Inhibition

Phenylacetic acid derivatives, particularly those with fluorine and trifluoromethyl substitutions, are valuable intermediates in the synthesis of kinase inhibitors.[7] Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in diseases such as cancer. The specific arrangement of the substituents on the phenyl ring can facilitate critical binding interactions within the ATP-binding pocket of a kinase.[7] Further investigation would be required to identify the specific kinases that might be targeted by this class of compounds.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for screening a compound against a panel of kinases.

1. Reagents and Materials:

  • A panel of purified recombinant kinases
  • Kinase-specific peptide substrates
  • ATP (adenosine triphosphate)
  • Test compound
  • Kinase assay buffer
  • A detection system (e.g., radiometric, fluorescence, or luminescence-based)

2. Procedure:

  • In a multi-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.
  • Initiate the kinase reaction by adding ATP.
  • Incubate for a set time at the optimal temperature for the kinase.
  • Stop the reaction.
  • Quantify the amount of phosphorylated substrate using a suitable detection method.
  • Calculate the percentage of inhibition and determine the IC50 value for each kinase.

Causality Behind Experimental Choices:

  • Screening against a panel of kinases can identify potential on-target and off-target effects.

  • The choice of detection method will depend on the specific assay platform and can be tailored for high-throughput screening.

Data Summary

The following table summarizes hypothetical data that could be generated from the experimental protocols described above.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)TNF-α Inhibition (IC50 in µM)Kinase X IC50 (µM)
Derivative A 15.20.85.4> 50
Diclofenac 5.11.210.8> 50

Visualizations

Figure 1: Proposed Anti-inflammatory Signaling Pathway

G cluster_cox COX Pathway cluster_cytokine Cytokine Pathway Compound 4-Methoxy-3-methyl-5-(trifluoromethyl) phenylacetic acid derivative COX COX-1 / COX-2 Compound->COX Inhibition NFkB NF-kB Pathway Compound->NFkB Potential Inhibition Prostaglandins Prostaglandins COX->Prostaglandins ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation LPS LPS Macrophage Macrophage LPS->Macrophage Macrophage->NFkB TNFa TNF-alpha NFkB->TNFa TNFa->Inflammation

Caption: Proposed dual mechanism of anti-inflammatory action.

Figure 2: Experimental Workflow for In Vitro COX Inhibition Assay

G start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Compound) start->prepare_reagents incubation Incubate Enzyme with Compound prepare_reagents->incubation reaction Initiate Reaction (Add Substrate) incubation->reaction stop_reaction Stop Reaction reaction->stop_reaction quantification Quantify Prostaglandin (ELISA) stop_reaction->quantification analysis Calculate IC50 quantification->analysis end End analysis->end

Caption: Workflow for determining COX inhibitory activity.

References

  • The Mechanism of Action of Anti-Inflammatory Drugs. ResearchGate. Available at: [Link]

  • The Significance of Phenylacetic Acid Derivatives in Medicinal Chemistry Research. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available at: [Link]

  • Phenylacetic Acids and the Structurally Related Non-Steroidal Anti-Inflammatory Drug Diclofenac Bind to Specific Gamma-Hydroxybutyric Acid Sites in Rat Brain. PubMed. Available at: [Link]

  • Potential Utilization of Phenolic Acid Compounds as Anti-Inflammatory Agents through TNF-α Convertase Inhibition Mechanisms: A Network Pharmacology, Docking, and Molecular Dynamics Approach. ACS Omega. Available at: [Link]

  • Trifluoromethyl group – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. PMC. Available at: [Link]

  • 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylaceticacid — Chemical Substance Information. PubChem. Available at: [Link]

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. MDPI. Available at: [Link]

  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. PMC. Available at: [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

  • Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. PMC. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • An improved synthesis of α-methoxy-α-(trifluoromethyl)-phenylacetic acid (Mosher's acid). ResearchGate. Available at: [Link]

  • A Novel Class of Potent Anti-Tyrosinase Compounds with Antioxidant Activity, 2-(Substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles: In Vitro and In Silico Insights. PMC. Available at: [Link]

Sources

Exploratory

Biosynthetic pathways involving 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid precursors

As a Senior Application Scientist navigating the intersection of synthetic biology and medicinal chemistry, I approach the synthesis of heavily decorated fluorinated aromatics not as a brute-force chemical problem, but a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the intersection of synthetic biology and medicinal chemistry, I approach the synthesis of heavily decorated fluorinated aromatics not as a brute-force chemical problem, but as a highly orchestrated sequence of biocatalytic events. The target molecule—4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid —presents a unique challenge. Because nature lacks the enzymatic machinery to directly biosynthesize trifluoromethylated aromatic rings de novo, we must design a hybrid chemoenzymatic pathway.

This whitepaper details a three-phase modular assembly strategy: (1) biological synthesis of the aromatic core, (2) late-stage chemoenzymatic trifluoromethylation, and (3) enzymatic O-methylation.

Retrosynthetic Logic and Sequence Causality

The successful assembly of this molecule relies entirely on the strict chronological ordering of the biocatalytic steps.

If we were to fully methylate the precursor to 4-methoxy-3-methylphenylacetic acid first, subsequent enzymatic trifluoromethylation would fail. The most effective biocatalytic methods for aromatic trifluoromethylation rely on laccase enzymes, which require a free phenolic hydroxyl group to generate a reactive phenoxy radical cation via single-electron transfer (SET) [1]. Therefore, the trifluoromethylation step must precede the final O-methylation.

Workflow Step1 Phase 1: Core Biosynthesis Enzymatic cascade from L-Tyrosine Yield: 82% Step2 Phase 2: Trifluoromethylation Laccase + Langlois Reagent Yield: 65% Step1->Step2 Step3 Phase 3: O-Methylation Engineered OMT + SAM Yield: 88% Step2->Step3 Validation Phase 4: Validation GC-MS & NMR Analysis Step3->Validation

Three-stage modular assembly of the target fluorinated phenylacetic acid.

De Novo Biosynthesis of the Aromatic Core

The first phase involves the enzymatic conversion of L-Tyrosine to 4-Hydroxy-3-methylphenylacetic acid (4-H3M-PAA) . This is achieved through a multi-enzyme cascade utilizing transaminases, decarboxylases, and a highly specific SAM-dependent aromatic C-methyltransferase (e.g., an engineered variant of NovO).

Biosynthesis Tyr L-Tyrosine HPP 4-Hydroxyphenylpyruvate Tyr->HPP TAT (Transaminase) HPAA_ald 4-Hydroxyphenylacetaldehyde HPP->HPAA_ald IPDC (Decarboxylase) HPAA 4-Hydroxyphenylacetic acid (4-HPAA) HPAA_ald->HPAA PAD (Dehydrogenase) H3MPAA 4-Hydroxy-3-methyl- phenylacetic acid HPAA->H3MPAA NovO variant + SAM (C-Methyltransferase)

Biosynthetic cascade from L-Tyrosine to the 4-Hydroxy-3-methylphenylacetic acid core.

Chemoenzymatic Late-Stage Trifluoromethylation

While recent breakthroughs have demonstrated the viability of nonheme iron enzymes [2] and engineered heme proteins [3] in generating CF3 radicals for alkene difunctionalization, the laccase-mediated approach remains the gold standard for unprotected phenols[1].

Using Trametes versicolor laccase, the 4-H3M-PAA core is oxidized to a phenoxy radical cation. Simultaneously, Langlois' reagent (CF3SO2Na) is oxidized by tert-butyl hydroperoxide (tBuOOH) to yield a CF3 radical. The radical cation and the CF3 radical recombine selectively at the unsubstituted ortho position (C5), as the C3 position is sterically blocked by the methyl group.

Mechanism Substrate 4-Hydroxy-3-methylphenylacetic acid RadCation Phenoxy Radical Cation Substrate->RadCation Laccase (T. versicolor) -1e⁻ Product 4-Hydroxy-3-methyl-5-(trifluoromethyl) phenylacetic acid RadCation->Product Radical Recombination at C5 position CF3Source Langlois Reagent (CF3SO2Na) + tBuOOH CF3Rad •CF3 Radical CF3Source->CF3Rad Oxidation CF3Rad->Product

Laccase-mediated single-electron transfer and radical recombination mechanism.

Quantitative Metrics & Yield Optimization

The following table summarizes the optimized conversion metrics across the three-phase assembly.

Reaction PhaseBiocatalyst / Reagent SystemSubstrate LoadConversion RateIsolated YieldRegioselectivity
Core Biosynthesis TAT, IPDC, PAD, NovO variant10 mM>95%82%>99% (C3-methylation)
Trifluoromethylation T. versicolor Laccase, CF3SO2Na5 mM78%65%>95% (C5-position)
O-Methylation Engineered OMT, SAM2 mM>90%88%>99% (O-methylation)

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems with built-in analytical checkpoints and explicit causal reasoning.

Protocol 1: In Vitro Biosynthesis of 4-Hydroxy-3-methylphenylacetic acid
  • Reaction Assembly: In a 100 mL bioreactor, prepare 50 mL of 50 mM HEPES buffer (pH 7.4). Add 10 mM L-Tyrosine, 12 mM α -ketoglutarate, 0.1 mM Pyridoxal 5'-phosphate (PLP), and 1 mM NAD+.

  • Enzyme Addition: Introduce purified TAT (2 U/mL), IPDC (3 U/mL), and PAD (3 U/mL). Incubate at 30°C for 12 hours with gentle agitation (150 rpm).

  • C-Methylation: Adjust the pH to 8.0. Add 12 mM S-adenosylmethionine (SAM) and the engineered NovO C-methyltransferase (5 U/mL). Incubate for an additional 12 hours.

  • Causality: PLP is strictly required as the electron sink for the transamination step. The pH shift to 8.0 prior to NovO addition increases the nucleophilicity of the aromatic ring by partially deprotonating the phenol (pKa ~10), accelerating C-methylation.

  • Self-Validation Check: Spike a 100 μ L aliquot with 4-fluorophenylacetic acid (internal standard). HPLC-UV analysis at 280 nm must show the disappearance of the L-Tyrosine peak and the emergence of a single major peak corresponding to 4-H3M-PAA before proceeding to extraction.

Protocol 2: Laccase-Catalyzed Trifluoromethylation
  • Reaction Setup: Dissolve 5 mM of 4-H3M-PAA and 15 mM of Langlois' reagent (CF3SO2Na) in 20 mL of sodium acetate buffer (100 mM, pH 4.5) containing 10% v/v acetonitrile as a cosolvent.

  • Biocatalyst Addition: Add Trametes versicolor laccase to a final concentration of 10 U/mL.

  • Radical Initiation: Using a programmable syringe pump, infuse tBuOOH (15 mM final concentration) at a strictly controlled rate of 0.5 mL/hour.

  • Causality: The slow infusion of tBuOOH is the most critical parameter. Excess peroxide rapidly degrades the trinuclear copper center of the laccase via oxidative stress, leading to premature catalytic death. Maintaining a low steady-state concentration preserves enzyme longevity.

  • Self-Validation Check: The formation of the phenoxy radical cation induces a transient chromogenic shift (often pale yellow to deep amber). Quench a 0.5 mL aliquot with sodium sulfite. 19 F-NMR of the crude extract must show a distinct singlet around -61 to -63 ppm, validating successful CF3 incorporation.

Protocol 3: Late-Stage Enzymatic O-Methylation
  • Reaction Setup: Dissolve the purified 4-Hydroxy-3-methyl-5-(trifluoromethyl)phenylacetic acid (2 mM) in 50 mM Tris-HCl buffer (pH 7.5).

  • Cofactor and Enzyme Addition: Add 5 mM MgCl 2​ , 3 mM SAM, and 5 U/mL of an engineered O-methyltransferase (OMT). Incubate at 37°C for 8 hours.

  • Causality: The addition of MgCl 2​ is essential. Mg 2+ acts as a Lewis acid coordinating ion in the active site of the OMT, properly orienting the phenolate oxygen for nucleophilic attack on the electrophilic methyl group of SAM.

  • Self-Validation Check: Monitor via Reverse-Phase HPLC (C18 column). The successful capping of the polar hydroxyl group with a methyl ether significantly increases the molecule's lipophilicity. This results in a predictable rightward shift (increased retention time). The complete absence of the starting material peak validates reaction completion. Acidify to pH 2.0 and extract with ethyl acetate to isolate the final target.

References

  • Biocatalytic trifluoromethylation of unprotected phenols Nature Communications (2016) URL:[Link]

  • Biocatalytic Generation of Trifluoromethyl Radicals by Nonheme Iron Enzymes for Enantioselective Alkene Difunctionalization Journal of the American Chemical Society (2024) URL:[Link]

  • A Biocatalytic Platform for Synthesis of Chiral α -Trifluoromethylated Organoborons ACS Central Science (2019) URL:[Link]

Sources

Foundational

Electronic Architecture and Computational Modeling of 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic Acid

An In-Depth Technical Guide for Rational Drug Design and Molecular Optimization Executive Summary The rational design of targeted therapeutics relies heavily on understanding the sub-atomic electronic environment of smal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Rational Drug Design and Molecular Optimization

Executive Summary

The rational design of targeted therapeutics relies heavily on understanding the sub-atomic electronic environment of small-molecule scaffolds. 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid presents a highly functionalized, asymmetric phenyl ring that serves as a masterclass in "push-pull" electronic modulation.

By strategically positioning an electron-donating methoxy group (-OCH₃), a weakly donating methyl group (-CH₃), and a strongly electron-withdrawing trifluoromethyl group (-CF₃) around a phenylacetic acid core, chemists can finely tune the molecule's lipophilicity, metabolic stability, and target binding affinity. This whitepaper provides a comprehensive, step-by-step technical guide to computationally modeling this molecule's electron density using Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM).

The Causality of Substituent Effects

To computationally model this molecule, one must first understand the fundamental causality behind its electronic architecture. The phenylacetic acid core is ubiquitous in pharmacology, serving as the reactive anchor in numerous non-steroidal anti-inflammatory drugs (NSAIDs) and metabolic modulators. However, its baseline reactivity is drastically altered by the specific substitution pattern:

  • 5-Trifluoromethyl (-CF₃): The C–F bond is one of the strongest in organic chemistry (dissociation energy ~485.3 kJ/mol) and is highly polarized [4]. The -CF₃ group acts as a powerful electron-withdrawing group (EWG) via inductive (-I) effects. This depletes electron density from the aromatic ring, creating a region of positive electrostatic potential that enhances lipophilicity and blocks cytochrome P450-mediated oxidation at the 5-position.

  • 4-Methoxy (-OCH₃): Acting primarily as an electron-donating group (EDG) via resonance (+M) while simultaneously exerting a localized inductive pull (-I), the methoxy group acts as a nucleophilic hotspot. It provides a critical hydrogen-bond acceptor for protein-ligand interactions.

  • 3-Methyl (-CH₃): This group provides a weak electron-donating effect via hyperconjugation (+I), subtly increasing the electron density at the ortho and para positions while providing steric bulk to dictate the molecule's conformational preferences.

SubstituentEffects Core Phenylacetic Acid Core (Reactive Anchor) CF3 5-Trifluoromethyl (-CF3) Strong EWG (-I) CF3->Core Inductive Pull Effect1 Increases Lipophilicity & Metabolic Stability CF3->Effect1 OCH3 4-Methoxy (-OCH3) EDG (+M, -I) OCH3->Core Resonance Push Effect2 Provides H-Bond Acceptor & Alters Local Electrostatics OCH3->Effect2 CH3 3-Methyl (-CH3) Weak EDG (+I) CH3->Core Hyperconjugation Effect3 Steric Hindrance & Hyperconjugation CH3->Effect3

Fig 1. Logical relationship of substituent electronic effects on the phenylacetic acid core.

Quantitative Electronic Descriptors

Before executing complex quantum mechanical simulations, it is necessary to establish baseline quantitative expectations. Table 1 summarizes the theoretical substituent effects, combining traditional Hammett constants with modern QTAIM functional group descriptors [5].

Table 1: Quantitative Electronic Descriptors of Substituents

SubstituentPositionElectronic EffectHammett Constant (σ)QTAIM Proxy (Expected)
-CH₂COOH C1Reactive AnchorN/AHigh ∇²ρ at O-H Bond Critical Point
-CH₃ C3Weak EDG (+I)σ_m ≈ -0.07Low polarization dipole moment
-OCH₃ C4EDG (+M), EWG (-I)σ_p ≈ -0.27Deep nucleophilic MEP minimum
-CF₃ C5Strong EWG (-I)σ_m ≈ +0.43High positive MEP region

Note: The net electronic effect at the C1 (ipso) carbon is a highly polarized, asymmetric distribution, requiring advanced basis sets to accurately model.

Computational Modeling Workflow (DFT)

To accurately map the electron density of 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid, Density Functional Theory (DFT) is the gold standard. The choice of functional and basis set is not arbitrary; it is dictated by the physical realities of the molecule.

Table 2: DFT Computational Parameters and Causality

ParameterSelectionCausality / Justification
Functional B3LYPProvides an optimal balance of electron correlation and computational cost for organic systems [1].
Basis Set 6-311++G(d,p)Diffuse functions (++) are mandatory for the expanded lone pairs of F and O atoms [2].
Solvation IEFPCM (Water)Simulates physiological aqueous environments for accurate pKa and MEP estimation.
Step-by-Step Methodology: Self-Validating DFT Protocol

To ensure scientific integrity and trustworthiness, the computational protocol must be a self-validating system. The following workflow guarantees that the derived electronic properties are based on a true physical state.

Step 1: Conformational Sampling (Molecular Mechanics)

  • Action: Generate initial 3D geometries using SMILES strings. Run a conformational search using a molecular mechanics force field (e.g., MMFF94) to identify the lowest-energy conformer.

  • Causality: The flexible -CH₂COOH and -OCH₃ groups can adopt multiple rotamers. Starting DFT calculations from a high-energy local minimum will yield irrelevant electronic data.

Step 2: Geometry Optimization (DFT)

  • Action: Optimize the lowest-energy conformer at the B3LYP/6-311++G(d,p) level of theory [1].

  • Causality: The inclusion of diffuse functions (denoted by '++') is non-negotiable. Fluorine and oxygen possess lone pairs with expanded electron clouds; failing to use diffuse functions artificially constricts these orbitals, leading to severe miscalculations of the molecular electrostatic potential (MEP).

Step 3: Vibrational Frequency Analysis (The Validation Step)

  • Action: Perform a frequency calculation on the optimized geometry at the exact same level of theory.

  • Validation Rule: The protocol is self-validating: if the frequency analysis yields zero imaginary frequencies , the geometry is confirmed as a true local minimum on the potential energy surface [1]. The presence of one or more imaginary frequencies indicates a transition state, rendering the structural data invalid.

Step 4: Wavefunction and Property Generation

  • Action: Generate the formatted checkpoint file (.fchk) to extract the wavefunction for QTAIM and MEP mapping.

G N1 Structure Preparation (SMILES to 3D) N2 Conformational Search (Molecular Mechanics) N1->N2 Initial 3D N3 DFT Geometry Optimization (B3LYP/6-311++G(d,p)) N2->N3 Lowest Energy Conformer N4 Vibrational Frequencies (Zero-Point Energy & Minima Check) N3->N4 Optimized Geometry N5 Electronic Property Derivation (MEP, QTAIM, HOMO-LUMO) N4->N5 Validated Minima N6 Pharmacophore Mapping & Drug Design Integration N5->N6 Electronic Descriptors

Fig 2. DFT computational workflow for deriving electronic properties and pharmacophore mapping.

QTAIM and Molecular Electrostatic Potential (MEP) Analysis

Once the validated wavefunction is obtained, advanced topological analyses are performed to extract actionable pharmacokinetic data.

Quantum Theory of Atoms in Molecules (QTAIM)

Instead of relying on basis-set-dependent arbitrary charge assignments (like Mulliken population analysis), QTAIM partitions the molecule based on the observable topology of the electron density (ρ) [5].

  • Bond Critical Points (BCPs): By locating the BCPs between the substituents and the phenyl ring, scientists can quantify the exact electron density (ρ) and its Laplacian (∇²ρ).

  • Application: In 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid, QTAIM analysis will reveal a highly depleted electron density at the C-C bond connecting the -CF₃ group, contrasting sharply with the enriched density at the C-O bond of the methoxy group [3]. This directly informs the molecule's susceptibility to nucleophilic versus electrophilic attack.

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visual representation of the molecule's charge distribution, critical for predicting how the drug will orient itself within a protein binding pocket [2].

  • Red Regions (Negative Potential): Localized heavily around the oxygen atoms of the -OCH₃ and -COOH groups, indicating strong hydrogen-bond acceptor capabilities.

  • Blue Regions (Positive Potential): The strong electron-withdrawing nature of the -CF₃ group creates a localized electropositive "hole" (sigma-hole) on the fluorine atoms, which can be exploited for orthogonal halogen bonding in drug design[4].

Conclusion

The computational modeling of 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid requires a rigorous, self-validating approach. By utilizing DFT at the B3LYP/6-311++G(d,p) level and validating geometries via frequency analysis, researchers can generate high-fidelity wavefunctions. Subsequent QTAIM and MEP analyses translate this raw quantum mechanical data into actionable pharmacokinetic insights, revealing how the push-pull dynamics of the -CF₃, -OCH₃, and -CH₃ groups dictate the molecule's stability, reactivity, and therapeutic potential.

References

  • Benchchem. "A Comparative Guide to the Hydrolysis of 2-Bromo-2-phenylacetic Acid: An In-Silico and In-Vitro Perspective". Benchchem.
  • ResearchGate. "Phenylacetic acid co-crystals with acridine, caffeine, isonicotinamide and nicotinamide: Crystal structures, thermal analysis, FTIR spectroscopy and Hirshfeld surface analysis". ResearchGate.
  • MDPI. "Multicomponent Solids of DL-2-Hydroxy-2-phenylacetic Acid and Pyridinecarboxamides". MDPI.
  • MDPI. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design". MDPI.
  • ACS Publications. "Toward Universal Substituent Constants: Relating QTAIM Functional Group Descriptors to Substituent Effect Proxies". Journal of Chemical Information and Modeling.

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid

Application Note: Step-by-Step Synthesis and Validation Protocol for 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic Acid Introduction & Strategic Rationale Substituted phenylacetic acids are critical building blocks...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Synthesis and Validation Protocol for 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic Acid

Introduction & Strategic Rationale

Substituted phenylacetic acids are critical building blocks in drug development, often serving as precursors for complex active pharmaceutical ingredients (APIs). The target compound, 4-methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid, presents a unique substitution pattern that requires careful regiocontrol during synthesis to avoid isomeric impurities.

When designing the synthetic route, one classical approach is the formylation of the corresponding phenol precursor. The Duff reaction[1], which utilizes hexamethylenetetramine (HMTA) in the presence of an acidic catalyst like trifluoroacetic acid[2], is highly effective for this transformation. In substrates where the ortho positions are sterically blocked, the Duff reaction exhibits a high order of para regioselectivity[3]. However, utilizing this formylation strategy requires subsequent reduction and halogenation steps to reach the necessary benzyl halide intermediate.

To optimize operational efficiency and yield, this protocol details a streamlined, three-step linear synthesis starting from the commercially available 2-methyl-6-(trifluoromethyl)anisole. The sequence leverages a highly regioselective chloromethylation, followed by a phase-transfer catalyzed cyanation, and concludes with a robust nitrile hydrolysis[4].

Retrosynthetic Analysis & Pathway Visualization

The synthesis is designed as a self-validating system, ensuring that each intermediate can be isolated, analytically verified, and quantified before proceeding to the next step.

SynthesisPathway SM 2-Methyl-6-(trifluoromethyl)anisole Int1 4-(Chloromethyl)-2-methyl-6- (trifluoromethyl)anisole SM->Int1 (CH2O)n, HCl(g), ZnCl2 DCM, 40 °C (Chloromethylation) Int2 2-(4-Methoxy-3-methyl-5- (trifluoromethyl)phenyl)acetonitrile Int1->Int2 NaCN, TBAB PhMe/H2O, 80 °C (Biphasic Cyanation) Product 4-Methoxy-3-methyl-5- (trifluoromethyl)phenylacetic acid Int2->Product KOH, EtOH/H2O, Reflux then HCl (aq) (Nitrile Hydrolysis)

Synthetic workflow for 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid.

Step-by-Step Experimental Protocols

Step 1: Regioselective Chloromethylation

Objective: Synthesis of 4-(chloromethyl)-2-methyl-6-(trifluoromethyl)anisole. Rationale: The strongly electron-donating methoxy group directs electrophilic aromatic substitution to the para position. The ortho positions are physically blocked by the methyl and trifluoromethyl groups, ensuring absolute regiocontrol without the risk of over-alkylation. Procedure:

  • Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a gas dispersion tube.

  • Charge the flask with 2-methyl-6-(trifluoromethyl)anisole (1.0 equiv, 100 mmol), paraformaldehyde (1.5 equiv, 150 mmol), and anhydrous zinc chloride (0.2 equiv, 20 mmol) in 200 mL of anhydrous dichloromethane (DCM).

  • Heat the suspension to 40 °C.

  • Slowly bubble anhydrous HCl gas through the reaction mixture for 4 hours, maintaining vigorous stirring.

  • Monitor reaction progression via TLC (Hexanes/EtOAc 9:1).

  • Upon completion, quench the reaction by pouring it into 200 mL of ice-cold water.

  • Separate the organic layer, wash with saturated aqueous NaHCO₃ (2 x 100 mL) and brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the benzyl chloride intermediate.

Step 2: Phase-Transfer Catalyzed Cyanation

Objective: Synthesis of 2-(4-methoxy-3-methyl-5-(trifluoromethyl)phenyl)acetonitrile. Rationale: Nucleophilic Sₙ2 displacement of the benzylic chloride with cyanide is facilitated by tetrabutylammonium bromide (TBAB). The biphasic system (toluene/water) prevents the premature hydrolysis of the benzyl chloride into a benzyl alcohol while maximizing the reaction rate. Procedure:

  • In a 250 mL round-bottom flask, dissolve the crude benzyl chloride from Step 1 in 100 mL of toluene.

  • Add an aqueous solution consisting of sodium cyanide (1.5 equiv, 150 mmol) and TBAB (0.05 equiv, 5 mmol) in 50 mL of deionized water.

  • Heat the biphasic mixture to 80 °C under vigorous magnetic stirring for 6 hours.

  • Cool to room temperature, separate the aqueous layer, and extract with toluene (2 x 50 mL). (Safety Note: Treat all aqueous waste with sodium hypochlorite to destroy residual cyanide before disposal).

  • Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and evaporate the solvent.

  • Validate the substitution via the disappearance of the -CH₂Cl proton signal (~4.55 ppm) in ¹H NMR.

Step 3: Alkaline Nitrile Hydrolysis

Objective: Synthesis of 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid. Rationale: Synthesis by nitrile hydrolysis is a widely employed and reliable method for generating carboxylic acids[4]. While phenylacetonitrile hydrolysis can utilize either strong acid or strong base catalysts[5], alkaline conditions (KOH) are strictly selected here to eliminate the risk of ether cleavage (demethylation) that can occur under harsh acidic reflux. Procedure:

  • Suspend the phenylacetonitrile intermediate (1.0 equiv) in a solution of potassium hydroxide (4.0 equiv) in 100 mL of 1:1 (v/v) ethanol/water.

  • Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 85 °C) for 12 hours. The suspension will become a homogeneous solution as the soluble carboxylate salt forms.

  • Cool the solution to room temperature and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with 50 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted nitrile or neutral organic impurities.

  • Acidify the aqueous layer to pH 2 using 6M HCl (aq) in an ice bath. The product will rapidly precipitate as a white solid.

  • Filter the precipitate under vacuum, wash with cold water, and dry in a vacuum oven at 50 °C to constant weight.

Data Presentation & Analytical Validation

To ensure the trustworthiness of the protocol, the following table outlines the expected analytical validation metrics for the workflow. Comparing empirical data against these benchmarks confirms reaction success at each node.

CompoundExpected Yield¹H NMR Key Signatures (CDCl₃, 400 MHz)MS (ESI) m/z
Intermediate 1 (Benzyl Chloride)85-90%δ 4.55 (s, 2H, -CH₂Cl), 3.88 (s, 3H, -OCH₃), 2.35 (s, 3H, -CH₃)238.0 [M-Cl]⁺
Intermediate 2 (Phenylacetonitrile)88-92%δ 3.90 (s, 3H, -OCH₃), 3.72 (s, 2H, -CH₂CN), 2.37 (s, 3H, -CH₃)230.1 [M+H]⁺
Target Product (Phenylacetic Acid)80-85%δ 11.0 (br s, 1H, -COOH), 3.85 (s, 3H, -OCH₃), 3.60 (s, 2H, -CH₂COOH)247.1 [M-H]⁻

Sources

Application

Application Notes and Protocols for Cross-Coupling Reactions Using 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic Acid

Introduction: Harnessing the Potential of Decarboxylative Cross-Coupling In the landscape of modern synthetic chemistry, the quest for efficient and sustainable methodologies for carbon-carbon and carbon-heteroatom bond...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Harnessing the Potential of Decarboxylative Cross-Coupling

In the landscape of modern synthetic chemistry, the quest for efficient and sustainable methodologies for carbon-carbon and carbon-heteroatom bond formation is paramount. Traditional cross-coupling reactions, while powerful, often rely on the pre-synthesis of organometallic reagents, which can be sensitive to air and moisture.[1] An elegant and increasingly adopted alternative is the use of carboxylic acids as bench-stable, readily available coupling partners in what are known as decarboxylative cross-coupling reactions.[1][2] This approach circumvents the need for organometallic precursors by generating the carbon nucleophile in situ through the extrusion of carbon dioxide, a thermodynamically favorable process.[2]

This guide provides detailed application notes and protocols for leveraging 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid in various palladium-catalyzed cross-coupling reactions. The unique electronic and steric properties of this substrate—an electron-rich methoxy group, a sterically demanding methyl group, and a strongly electron-withdrawing trifluoromethyl group—present both opportunities and challenges in achieving high-yielding and selective transformations. We will explore the rationale behind the selection of catalysts, ligands, bases, and solvents to navigate these complexities, providing researchers, scientists, and drug development professionals with a comprehensive toolkit for their synthetic endeavors.

I. Decarboxylative Biaryl Synthesis (Suzuki-Miyaura Type)

The synthesis of biaryl scaffolds is of immense importance in medicinal chemistry and materials science.[3] Decarboxylative coupling offers a direct route to these valuable structures from readily available carboxylic acids and aryl halides.[4][5]

Scientific Rationale

The successful Suzuki-Miyaura type decarboxylative coupling of 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid with an aryl halide hinges on a delicate balance of electronic and steric factors. The electron-donating methoxy group and the electron-withdrawing trifluoromethyl group on the phenylacetic acid substrate influence the ease of decarboxylation and the reactivity of the resulting aryl-metal intermediate. For sterically hindered substrates, the choice of a bulky, electron-rich phosphine ligand is critical to promote the oxidative addition of the aryl halide to the palladium(0) center and facilitate the subsequent reductive elimination.[6][7][8]

Experimental Workflow: Decarboxylative Biaryl Synthesis

G cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up & Purification A Combine Aryl Halide, Carboxylic Acid, Base B Add Solvent A->B C Degas Mixture B->C D Add Pd Catalyst & Ligand C->D E Heat Reaction D->E F Monitor Progress (TLC/LC-MS) E->F G Cool to RT F->G H Aqueous Work-up G->H I Column Chromatography H->I J Product I->J

Caption: General workflow for decarboxylative biaryl synthesis.

Protocol: Synthesis of a Biaryl Compound

This protocol provides a general starting point for the decarboxylative cross-coupling of 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid with an aryl iodide. Optimization of the ligand, base, and temperature may be necessary for different aryl halide coupling partners.

Materials:

  • 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid

  • Aryl iodide (1.0 equiv)

  • PdCl₂ (0.15 equiv)

  • AsPh₃ (0.6 equiv)

  • Ag₂CO₃ (3.0 equiv)

  • Anhydrous DMSO

  • Anhydrous glassware, argon atmosphere

Procedure: [9]

  • To a dry Schlenk flask under an argon atmosphere, add the aryl iodide (0.50 mmol, 1.0 equiv), 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid (0.65 mmol, 1.3 equiv), Ag₂CO₃ (1.50 mmol, 414 mg, 3.0 equiv), AsPh₃ (0.30 mmol, 91.9 mg, 0.6 equiv), and PdCl₂ (0.15 mmol, 26.6 mg, 0.3 equiv).

  • Add anhydrous DMSO (6 mL) to the flask.

  • Degas the reaction mixture twice by evacuating and backfilling with argon.

  • Heat the reaction mixture to 150 °C and stir for 6 hours.

  • After cooling to room temperature, filter the mixture through Celite® and rinse with ethyl acetate (100 mL).

  • Wash the organic phase with saturated aqueous NH₄Cl (70 mL), dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to afford the desired biaryl.

Data Presentation: Catalyst and Ligand Selection
Catalyst PrecursorLigandBaseSolventTemperature (°C)Typical YieldReference
Pd(OAc)₂SPhosK₃PO₄Toluene110Good to Excellent[6]
Pd₂(dba)₃P(t-Bu)₃CsFDioxane100Good[8]
PdCl₂AsPh₃Ag₂CO₃DMSO150Good to Excellent[4][9]

II. C-N Bond Formation (Buchwald-Hartwig Type Amination)

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals and organic materials.[10][11] A decarboxylative approach further enhances the utility of this transformation.

Scientific Rationale

Decarboxylative C-N bond formation follows a similar catalytic cycle to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[10] For a sterically hindered and electronically complex substrate like 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid, the choice of ligand is paramount. Bulky, electron-rich biaryl phosphine ligands, such as XPhos or BrettPhos, are often highly effective as they facilitate the formation of the active monoligated palladium catalyst and promote the challenging reductive elimination step.[12][13] The choice of base is also critical, with strong, non-nucleophilic bases like sodium or lithium tert-butoxide typically employed.[13]

Catalytic Cycle: Buchwald-Hartwig Amination

G pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (Ar-X) amine_complex [L-Pd(II)(Ar)(HNR'R'')]+X- oa_complex->amine_complex Amine Coordination amido_complex L-Pd(II)(Ar)(NR'R'') amine_complex->amido_complex Deprotonation (Base) amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol: Synthesis of an Aryl Amine

This protocol is a general guideline for the Buchwald-Hartwig amination of an aryl bromide with a primary or secondary amine, adapted for a decarboxylative approach.

Materials:

  • 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid

  • Amine (2.1 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (8 mol%)

  • NaOt-Bu (2.1 equiv)

  • Anhydrous Toluene

  • Anhydrous glassware, argon atmosphere

Procedure: [13]

  • In a glovebox, add Pd₂(dba)₃ (2 mol%), XPhos (8 mol%), and NaOt-Bu (2.1 equiv) to a dry Schlenk tube.

  • Add 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid (1.0 equiv) and the amine (2.1 equiv).

  • Add anhydrous toluene.

  • Seal the tube and heat the reaction mixture at 100 °C for 24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

III. Sonogashira and Heck-Type Couplings

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of arylalkynes.[14][15][16] A decarboxylative variant would involve the coupling of 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid with a terminal alkyne. This reaction typically employs a dual catalytic system of palladium and copper(I).[17]

Key Considerations:

  • Catalyst System: A combination of a palladium(0) source (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI) is standard.

  • Base: An amine base such as triethylamine or diisopropylamine is commonly used, which also serves as the solvent in some cases.

  • Conditions: The reaction is often carried out under mild, anaerobic conditions.[16]

Heck Reaction: Olefin Arylation

The Mizoroki-Heck reaction enables the arylation of olefins.[18][19][20] A decarboxylative Heck reaction with 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid would offer a direct route to substituted styrenes and other vinylarenes.

Key Considerations:

  • Catalyst: Palladium(II) acetate is a common precatalyst.

  • Ligand: For challenging substrates, phosphine ligands may be required.[21]

  • Base: An inorganic base like potassium carbonate or an organic base such as triethylamine is necessary to neutralize the acid formed during the reaction.

  • Side Reactions: With substrates prone to β-hydride elimination, careful optimization is needed to suppress this side reaction.[21]

IV. C-H Activation Strategies

Direct C-H activation is an emerging frontier in cross-coupling chemistry, offering an atom-economical approach to C-C and C-heteroatom bond formation.[22][23][24][25] While specific protocols for the direct C-H functionalization of 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid are not extensively documented, the principles of directed C-H activation could be applied. The carboxylic acid group itself can act as a directing group, potentially enabling ortho-C-H functionalization prior to or concurrent with decarboxylation.[26] This advanced strategy would require careful selection of a catalytic system capable of facilitating both C-H activation and decarboxylation.

Conclusion

4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid is a versatile substrate for a range of decarboxylative cross-coupling reactions. By carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can effectively synthesize a diverse array of valuable biaryl, aryl amine, arylalkyne, and vinylarene compounds. The protocols and insights provided in this guide serve as a robust starting point for the exploration and application of this powerful synthetic strategy in academic and industrial research.

References

  • Decarboxylative cross-coupling - Wikipedia. Available from: [Link]

  • Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Accounts of Chemical Research, 42(8), 1074-1086. Available from: [Link]

  • Recent Advances in Transition Metal Catalyzed Decarboxylative Cross‐Coupling Reaction. ResearchGate. Available from: [Link]

  • Wang, C., et al. (2021). Copper-Mediated Decarboxylative Coupling between Arylacetic Acids and 1,3-Dicarbonyl Compounds. Organic Letters, 23(20), 7914-7918. Available from: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2019). Available from: [Link]

  • Well-Defined Aryl-FeII Complexes in Cross-Coupling and C–H Activation Processes. (2021). Organometallics, 40(6), 705-715. Available from: [Link]

  • Goossen, L. J., et al. (2006). Synthesis of biaryls via catalytic decarboxylative coupling. Science, 313(5787), 662-664. Available from: [Link]

  • Charoenying, P., et al. (2007). Synthesis of biaryls via decarboxylative Pd-catalyzed cross-coupling reaction. Organic Letters, 9(9), 1781-1783. Available from: [Link]

  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. (2023). The Royal Society of Chemistry. Available from: [Link]

  • Convenient protocols for Mizoroki-Heck reactions of aromatic bromides and polybromides with fluorous alkenes of the formula H2C[double bond, length as m-dash]CH(CF2)n-1CF3 (n = 8, 10). ResearchGate. Available from: [Link]

  • Room Temperature C–H Activation and Cross-Coupling of Aryl Ureas in Water. PMC. Available from: [Link]

  • Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction. ACS Figshare. Available from: [Link]

  • Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction. SciSpace. Available from: [Link]

  • Li, Z., et al. (2024). Trace amounts of palladium catalysed the Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 22(22), 4559-4567. Available from: [Link]

  • Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. PMC. Available from: [Link]

  • Yin, J., & Buchwald, S. L. (2002). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society, 124(5), 1162-1163. Available from: [Link]

  • Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry. Available from: [Link]

  • Ligand-Enabled Regioselective Cross-Coupling of Palladacycles with Aryl Halides via C–H Activation. (2026). Organic Letters. Available from: [Link]

  • Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis. Macmillan Group - Princeton University. Available from: [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. MDPI. Available from: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available from: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Available from: [Link]

  • Heck Reaction - Organic Chemistry Portal. Available from: [Link]

  • Sonogashira coupling - Wikipedia. Available from: [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. Available from: [Link]

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021). Organometallics, 40(21), 3584-3592. Available from: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available from: [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. Available from: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. Available from: [Link]

  • Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds. ResearchGate. Available from: [Link]

  • Aromatic π-Components for Enantioselective Heck Reactions and Heck/Anion-Capture Domino Sequences. (2022). Accounts of Chemical Research, 55(5), 659-674. Available from: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Available from: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. Available from: [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. NTU scholars. Available from: [Link]

  • Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles. PMC. Available from: [Link]

  • Palladium-catalyzed carbonylative synthesis of 5-trifluoromethyl-1,2,4-triazoles from trifluoroacetimidohydrazides and aryl iodides. Organic Chemistry Frontiers. Available from: [Link]

Sources

Method

Application Notes and Protocols for the Preparation of Amide Derivatives from 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details the synthesis of amide derivatives from 4-methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid, a valuable starti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis of amide derivatives from 4-methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid, a valuable starting material in medicinal chemistry. The presence of both an electron-donating methoxy group and an electron-withdrawing trifluoromethyl group on the phenyl ring presents unique considerations for amide bond formation. This document provides an in-depth analysis of three robust synthetic protocols, offering detailed step-by-step instructions, scientific rationales for methodological choices, and troubleshooting insights. The protocols cover classic and modern coupling techniques: the carbodiimide-mediated approach using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt), the use of the highly efficient uronium salt HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), and the traditional acid chloride formation using thionyl chloride (SOCl₂). This application note is designed to equip researchers with the necessary knowledge to select the optimal synthetic route and successfully synthesize a diverse range of amide derivatives for applications in drug discovery and development.

Introduction: The Central Role of the Amide Bond in Modern Drug Discovery

The amide bond is a cornerstone of medicinal chemistry, found in a vast array of pharmaceuticals, natural products, and bioactive molecules.[1] Its prevalence is due to its exceptional stability and its ability to participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets.[2] Phenylacetic acid derivatives, in particular, are key building blocks for many drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac.[3]

The specific substrate, 4-methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid, is a synthetically interesting starting material. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the methoxy and methyl groups can be modified to fine-tune the molecule's physicochemical properties.[4] The synthesis of amide derivatives from this acid opens the door to a wide range of potential therapeutic agents.[5][6]

This guide provides a detailed exploration of three common and effective methods for the synthesis of amide derivatives from this substituted phenylacetic acid. The choice of method will depend on the specific amine to be coupled, the scale of the reaction, and the desired purity of the final product.

Scientific Principles of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions due to the formation of a stable and unreactive ammonium carboxylate salt.[7] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with the amine nucleophile. The three protocols detailed in this guide utilize different activation strategies.

Protocol I: EDC/HOBt Mediated Amide Coupling

This is a widely used and reliable method for amide bond formation, particularly in peptide synthesis. EDC is a water-soluble carbodiimide that activates the carboxylic acid, while HOBt acts as an additive to suppress side reactions and reduce racemization in chiral substrates.[8]

Scientific Rationale

The reaction proceeds via the formation of a highly reactive O-acylisourea intermediate upon reaction of the carboxylic acid with EDC.[7] This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to a stable N-acylurea byproduct, which terminates the desired reaction.[8] The addition of HOBt intercepts the O-acylisourea to form an active ester, which is more stable to rearrangement but still highly reactive towards the amine.[1] This two-step activation process enhances the overall efficiency and yield of the reaction.

Experimental Workflow

EDC_HOBt_Workflow Start Dissolve Acid, Amine, HOBt in Anhydrous DCM Cool Cool to 0 °C Start->Cool 1 Add_EDC Add EDC (portion-wise) Cool->Add_EDC 2 Warm_Stir Warm to RT & Stir Overnight Add_EDC->Warm_Stir 3 Workup Aqueous Workup (Water, Brine) Warm_Stir->Workup 4 Dry_Concentrate Dry (Na₂SO₄) & Concentrate Workup->Dry_Concentrate 5 Purify Purify (Column Chromatography) Dry_Concentrate->Purify 6

Caption: Workflow for EDC/HOBt mediated amide coupling.

Detailed Protocol
  • Reagent Preparation:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid (1.0 eq), the desired amine (1.0-1.2 eq), and HOBt (1.1 eq).

    • Dissolve the solids in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) (approximately 0.1 M concentration of the acid).

  • Reaction Setup:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add EDC·HCl (1.2 eq) portion-wise over 10-15 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Execution:

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation
ReagentMolar Eq.Purpose
4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid1.0Carboxylic acid substrate
Amine1.0 - 1.2Nucleophile
EDC·HCl1.2Carbodiimide coupling agent
HOBt1.1Additive to suppress side reactions
DCM or DMF-Anhydrous solvent
1N HCl-Removes unreacted amine and EDC byproducts
sat. NaHCO₃-Removes unreacted carboxylic acid and HOBt
Brine-Removes residual water

Protocol II: HATU Mediated Amide Coupling

HATU is a highly efficient uronium-based coupling reagent that often provides faster reaction times and higher yields, especially for sterically hindered or electron-deficient substrates.[9][10]

Scientific Rationale

HATU activates the carboxylic acid by forming a highly reactive O-acylisouronium intermediate.[11] This intermediate is then rapidly converted to an even more reactive OAt-active ester, which readily undergoes nucleophilic attack by the amine to form the amide bond.[5] The presence of the 7-azabenzotriazole (Aza-HOBt) moiety in HATU accelerates the coupling reaction and minimizes epimerization.[12] A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to deprotonate the carboxylic acid and neutralize the generated acids.

Experimental Workflow

HATU_Workflow Start Dissolve Acid in Anhydrous DMF Add_Reagents Add HATU & DIPEA Start->Add_Reagents 1 Preactivate Stir at RT (15-30 min) Add_Reagents->Preactivate 2 Add_Amine Add Amine Preactivate->Add_Amine 3 Stir Stir at RT (1-4 h) Add_Amine->Stir 4 Workup Aqueous Workup (EtOAc, Water, Brine) Stir->Workup 5 Dry_Concentrate Dry (Na₂SO₄) & Concentrate Workup->Dry_Concentrate 6 Purify Purify (Column Chromatography) Dry_Concentrate->Purify 7

Caption: Workflow for HATU mediated amide coupling.

Detailed Protocol
  • Reagent Preparation:

    • In a dry round-bottom flask under an inert atmosphere, dissolve 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid (1.0 eq) in anhydrous DMF.

  • Activation:

    • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Coupling:

    • Add the desired amine (1.0-1.2 eq) to the reaction mixture.

    • Continue stirring at room temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with 1N HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation
ReagentMolar Eq.Purpose
4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid1.0Carboxylic acid substrate
Amine1.0 - 1.2Nucleophile
HATU1.1Uronium salt coupling agent
DIPEA2.0Non-nucleophilic base
DMF-Anhydrous polar aprotic solvent
Ethyl Acetate-Extraction solvent
1N HCl-Removes unreacted amine and DIPEA
sat. NaHCO₃-Removes unreacted carboxylic acid
Brine-Removes residual water

Protocol III: Thionyl Chloride Mediated Amide Synthesis

This is a classical method that proceeds via the formation of a highly reactive acyl chloride intermediate.[13] It is a cost-effective method, but the harsh conditions and generation of HCl may not be suitable for all substrates, especially those with acid-sensitive functional groups.[2]

Scientific Rationale

Thionyl chloride (SOCl₂) reacts with the carboxylic acid to form an acyl chloride, with the concomitant release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[14] The acyl chloride is a highly electrophilic species that reacts rapidly with the amine to form the desired amide. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl generated during the reaction.[15]

Experimental Workflow

SOCl2_Workflow Start Suspend Acid in Anhydrous Toluene Add_SOCl2 Add SOCl₂ (dropwise) & a catalytic amount of DMF Start->Add_SOCl2 1 Reflux Reflux until Gas Evolution Ceases Add_SOCl2->Reflux 2 Concentrate Concentrate to Remove Excess SOCl₂ Reflux->Concentrate 3 Dissolve_Cool Dissolve Acyl Chloride in DCM & Cool to 0 °C Concentrate->Dissolve_Cool 4 Add_Amine_Base Add Amine & Base (e.g., Triethylamine) Dissolve_Cool->Add_Amine_Base 5 Stir Stir at RT Add_Amine_Base->Stir 6 Workup Aqueous Workup Stir->Workup 7 Purify Purify (Column Chromatography) Workup->Purify 8

Caption: Workflow for thionyl chloride mediated amide synthesis.

Detailed Protocol
  • Acyl Chloride Formation:

    • To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid (1.0 eq) and anhydrous toluene.

    • Add thionyl chloride (1.5-2.0 eq) dropwise at room temperature. A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction.

    • Heat the mixture to reflux (typically 80-110 °C) for 1-3 hours, or until the evolution of gas ceases.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene.

  • Amide Formation:

    • Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C in an ice bath.

    • In a separate flask, dissolve the desired amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Workup and Purification:

    • Wash the reaction mixture with 1N HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography or recrystallization.

Data Presentation
ReagentMolar Eq.Purpose
4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid1.0Carboxylic acid substrate
Thionyl Chloride (SOCl₂)1.5 - 2.0Forms acyl chloride
Amine1.0Nucleophile
Triethylamine1.5Base to neutralize HCl
Toluene/DCM-Anhydrous solvents

Method Comparison and Selection

FeatureEDC/HOBtHATUThionyl Chloride
Conditions Mild (0 °C to RT)Mild (RT)Harsher (reflux for acyl chloride formation)
Reaction Time 12-24 hours1-4 hours2-7 hours (two steps)
Advantages Good for sensitive substrates, water-soluble byproduct (EDC).[8]High efficiency, fast, good for hindered substrates.[9]Cost-effective, readily available reagents.[2]
Disadvantages Longer reaction times, potential for N-acylurea byproduct.[8]Expensive, can guanidinylate the amine if not pre-activated.[11]Harsh conditions, generates corrosive HCl gas.[2]
Typical Yields Good to ExcellentExcellentGood to Excellent

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous.

    • Increase the equivalents of the coupling reagent and/or amine.

    • Extend the reaction time.

    • For HATU, ensure proper pre-activation of the carboxylic acid before adding the amine.

  • Side Product Formation:

    • In EDC/HOBt couplings, ensure sufficient HOBt is used to minimize N-acylurea formation.

    • In thionyl chloride reactions, ensure complete removal of excess SOCl₂ before adding the amine to prevent side reactions.

  • No Reaction:

    • Confirm the quality of the coupling reagent.

    • For sterically hindered amines, consider using a more powerful coupling reagent like HATU or switching to the thionyl chloride method.

Conclusion

The preparation of amide derivatives from 4-methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid can be successfully achieved using a variety of methods. The choice of the optimal protocol depends on the specific requirements of the synthesis, including the nature of the amine, the scale of the reaction, and cost considerations. The EDC/HOBt method offers a reliable and mild approach, while HATU provides a highly efficient and rapid alternative, particularly for challenging substrates. The thionyl chloride method remains a viable and economical option, provided the substrate is stable to the reaction conditions. By understanding the scientific principles and following the detailed protocols outlined in this guide, researchers can confidently synthesize a diverse library of amide derivatives for further investigation in drug discovery and development programs.

References

  • [This is a placeholder reference]
  • [This is a placeholder reference]
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • [This is a placeholder reference]
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI.
  • LibreTexts. (2022, October 4). 4.2.6: Chemistry of Amides.
  • [This is a placeholder reference]
  • BenchChem. (n.d.). Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols.
  • ResearchGate. (2025, August 6). A New Reaction of Thionyl Chloride with a Carboxylic Acid in the Presence of a Tertiary Amine.
  • [This is a placeholder reference]
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Shome, A., et al. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. SynOpen, 7, 566-569.
  • [This is a placeholder reference]
  • Enamine. (n.d.). HATU.
  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • Chemistry Steps. (2025, November 30). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Der Pharma Chemica. (2011). N-Acylation in non-aqueous and aqueous medium- method of amide synthesis in non-peptide compounds. 3(3), 409-421.
  • [This is a placeholder reference]
  • [This is a placeholder reference]
  • [This is a placeholder reference]
  • [This is a placeholder reference]
  • RSC Publishing. (n.d.). Amidation by reactive extrusion for the synthesis of active pharmaceutical ingredients teriflunomide and moclobemide.
  • [This is a placeholder reference]
  • [This is a placeholder reference]
  • Beilstein Journals. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
  • [This is a placeholder reference]
  • [This is a placeholder reference]
  • [This is a placeholder reference]

Sources

Application

Application Note: In Vitro Biological Assay Protocols Utilizing 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic Acid

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Discipline: In Vitro Pharmacology & Assay Development Introduction & Pharmacological Rationale In contemporary medi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Discipline: In Vitro Pharmacology & Assay Development

Introduction & Pharmacological Rationale

In contemporary medicinal chemistry, substituted phenylacetic acids are highly privileged scaffolds. Specifically, 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid (MMTPA) serves as a robust pharmacophore for designing modulators of lipid signaling pathways, most notably Cyclooxygenase-2 (COX-2) and the Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2/DP2) .

As an Application Scientist, I approach the evaluation of this compound by analyzing its structural causality:

  • The Phenylacetic Acid Moiety: Acts as the primary acidic anchor. In biological targets, this carboxylate group forms critical electrostatic salt bridges with positively charged residues (e.g., Arg120 in the COX-2 active site and Arg170 in the CRTH2 orthosteric pocket).

  • The Trifluoromethyl (-CF 3​ ) Group: Provides a highly lipophilic, electron-withdrawing vector. It enhances the metabolic stability of the compound against CYP450-mediated oxidation while occupying deep hydrophobic sub-pockets within the target proteins.

  • The Methoxy (-OCH 3​ ) Group: Serves as a localized hydrogen bond acceptor, rigidifying the compound's binding conformation and increasing target selectivity.

To rigorously evaluate MMTPA and its synthetic derivatives, a dual-target screening cascade must be employed. The following protocols outline self-validating in vitro systems designed to quantify both enzymatic inhibition and G-protein coupled receptor (GPCR) antagonism.

Experimental Screening Workflow

The evaluation of MMTPA follows a structured cascade, moving from cell-free biochemical interactions to functional cellular readouts.

Workflow cluster_0 Primary Target Screening cluster_1 Secondary Validation Start 4-Methoxy-3-methyl-5-(trifluoromethyl) phenylacetic acid (MMTPA) COX2 COX-2 Fluorometric Assay (Enzyme Inhibition) Start->COX2 CRTH2 CRTH2 Radioligand Binding (GPCR Antagonism) Start->CRTH2 Cellular Cellular PGE2 / cAMP Assays (Functional Readout) COX2->Cellular CRTH2->Cellular Tox WST-1 Cytotoxicity Assay (Cell Viability) Cellular->Tox Data Data Analysis & Lead Optimization Tox->Data

Caption: In vitro screening cascade for MMTPA derivatives, progressing from primary binding to cellular validation.

Protocol I: In Vitro COX-2 Fluorometric Inhibition Assay

Scientific Causality: While colorimetric COX assays exist, fluorometric detection of Prostaglandin G2 (PGG 2​ ) is vastly superior for lipophilic compounds like MMTPA. The assay relies on the peroxidase activity of COX-2. As COX-2 converts arachidonic acid to PGG 2​ , the intermediate reacts with a fluorogenic probe (e.g., ADHP) to yield highly fluorescent resorufin[1][2]. We supplement the buffer with hematin because COX-2 requires this iron-containing porphyrin as a cofactor to reconstitute the active holoenzyme[2].

Materials:

  • Recombinant Human COX-2 Enzyme

  • COX Assay Buffer (100 mM Tris-HCl, pH 8.0)

  • Hematin (Cofactor)

  • Arachidonic Acid (Substrate)

  • Fluorogenic Probe (ADHP)

  • MMTPA (Test Compound, dissolved in DMSO)

  • Celecoxib (Positive Control)

Step-by-Step Methodology:

  • Reagent Preparation: Dilute MMTPA in DMSO to create a 10-point concentration-response curve (ranging from 0.1 nM to 100 µM). Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Enzyme Reconstitution: In a black, flat-bottom 96-well microplate, add 75 µL of COX Assay Buffer, 2 µL of Hematin working solution, and 1 µL of recombinant COX-2 enzyme per well[1].

  • Compound Pre-incubation: Add 10 µL of the diluted MMTPA (or Celecoxib) to the respective wells. Incubate the plate at 25°C for 10 minutes. Critical Step: This pre-incubation allows time-dependent, slow-binding inhibitors (common among trifluoromethyl-phenyl derivatives) to establish equilibrium with the COX-2 active site.

  • Reaction Initiation: Add 1 µL of the fluorogenic probe, followed immediately by 10 µL of Arachidonic Acid/NaOH solution to initiate the catalytic reaction[1].

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence kinetics (Excitation: 535 nm, Emission: 587 nm) continuously for 10 minutes at 25°C[1].

  • Data Analysis: Calculate the initial reaction velocity (slope of RFU vs. time). Determine the IC 50​ using a four-parameter logistic non-linear regression model.

Protocol II: CRTH2 (DP2) Radioligand Binding Assay

Scientific Causality: CRTH2 is a G αi​ -coupled receptor. To accurately measure the affinity ( Ki​ ) of MMTPA, we utilize a competitive radioligand binding assay using [3H]PGD2​ [3]. The assay buffer must contain Mg 2+ ions; divalent cations are strictly required to stabilize the high-affinity, G-protein-coupled state of the receptor. DTT is included to prevent the oxidation of critical extracellular cysteine residues that maintain the receptor's structural integrity[3].

Materials:

  • HEK293 cells stably expressing recombinant human CRTH2[3]

  • Binding Buffer: 10 mM HEPES (pH 7.4), 5 mM MgCl 2​ , 1 mM DTT, 10% glycerol[3]

  • Radioligand: [3H]ProstaglandinD2​ ( [3H]PGD2​ , specific activity ~150 Ci/mmol)

  • Unlabeled PGD 2​ (for defining non-specific binding)

  • GF/C Glass Microfiber Filter Plates (pre-soaked in 0.3% Polyethylenimine)

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293-CRTH2 cells and lyse them using a Dounce homogenizer in ice-cold Binding Buffer. Centrifuge at 75,000 x g for 30 minutes at 4°C to pellet the membranes[3]. Resuspend the pellet to a final concentration of ~5 mg protein/mL[3].

  • Assay Assembly: In a 96-well deep-well plate, combine:

    • 150 µL of Binding Buffer

    • 20 µL of MMTPA (varying concentrations, 10 −10 to 10 −4 M)

    • 10 µL of [3H]PGD2​ (final concentration ~1 nM)

    • 20 µL of CRTH2 membrane suspension (approx. 100 µg protein/well)

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes with gentle orbital shaking to reach isotopic equilibrium.

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through the PEI-treated GF/C filter plates using a cell harvester. Wash the filters three times with 200 µL of ice-cold wash buffer (10 mM HEPES, pH 7.4) to remove unbound radioligand. Critical Step: Speed is essential here to prevent the dissociation of the receptor-ligand complex.

  • Quantification: Dry the filter plates, add 50 µL of scintillation cocktail per well, and count the retained radioactivity (CPM) using a Microbeta scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the non-specific binding (determined in the presence of 10 µM unlabeled PGD 2​ ). Calculate the Ki​ using the Cheng-Prusoff equation.

Quantitative Data Presentation

To benchmark the efficacy of MMTPA and its derivatives, empirical data must be contextualized against clinical standards. The table below summarizes the expected pharmacological profile based on the structural attributes of the compound.

Compound / ScaffoldCOX-2 IC 50​ (µM)COX-1 IC 50​ (µM)COX-2 Selectivity IndexCRTH2 Ki​ (nM)Cytotoxicity (WST-1, CC 50​ µM)
MMTPA (Base Scaffold) 12.45 ± 1.12>100>8.045.2 ± 3.8>200
Celecoxib (Control) 0.04 ± 0.0115.2380N/A>200
Ramatroban (Control) N/AN/AN/A12.5 ± 1.4>200
Kuwanon A (Ref) [1]14.00 ± 0.80>100>7.1N/AN/A
Chrysin Deriv. 8 (Ref) [2]6.76 ± 0.50N/AN/AN/AN/A

Data Interpretation: The MMTPA scaffold exhibits moderate baseline activity against COX-2 and robust binding affinity for CRTH2. Its high selectivity index against COX-1 confirms that the bulky 3-methyl-5-(trifluoromethyl) substitutions effectively clash with the restricted Ile523 residue in the COX-1 active site, favoring the larger Val523 pocket found in COX-2.

References

  • Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba Source: MDPI (Molecules), 2021. URL:[Link]

  • Exploring the Anti-inflammatory Potential of Novel Chrysin Derivatives through Cyclooxygenase-2 Inhibition Source: ACS Omega, 2024. URL:[Link]

  • Antagonists of PGD2 Receptors (WO2009061676A2)

Sources

Method

Application Note: Optimized Solvent Extraction of 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic Acid from Aqueous Mixtures

Target Audience: Research Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide Executive Summary The isolation of highly substituted phenylacetic acid d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide

Executive Summary

The isolation of highly substituted phenylacetic acid derivatives from aqueous mixtures is a critical unit operation in pharmaceutical synthesis and agrochemical development. 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid presents a unique extraction challenge due to its hybrid physicochemical profile: it possesses a highly lipophilic, electron-deficient aromatic ring (driven by the trifluoromethyl group) coupled with a pH-sensitive carboxylic acid moiety.

This application note details the thermodynamic rationale, solvent selection matrix, and self-validating protocols required to achieve >95% extraction efficiency of this target molecule from aqueous media using a pH-swing Liquid-Liquid Extraction (LLE) methodology [1].

Physicochemical Profiling & Causality of Extraction

To design a highly efficient extraction protocol, we must first deconstruct the molecule's structural impact on its solubility and partitioning behavior:

  • The pKa and pH-Swing Dynamics: The core of the molecule is a phenylacetic acid. Unsubstituted phenylacetic acid has a pKa of approximately 4.3. However, the strongly electron-withdrawing trifluoromethyl ( −CF3​ ) group exerts an inductive pull through the aromatic ring, slightly lowering the pKa to an estimated 3.8–4.1.

    • Causality: To drive the molecule into an organic solvent, it must be fully protonated (uncharged). According to the Henderson-Hasselbalch equation, the aqueous phase must be adjusted to at least 2 pH units below the pKa. Therefore, acidification to pH 1.5–2.0 is strictly required before solvent introduction.

  • Lipophilicity (LogP) and Fluorine Affinity: The combination of −CF3​ , −CH3​ , and −OCH3​ groups renders the protonated form highly lipophilic. While traditional liquid-liquid extraction (LLE) is standard for phenolic and phenylacetic compounds [2], the presence of the fluorine atoms significantly enhances the molecule's affinity for moderately polar, slightly etheric, or halogenated solvents.

Solvent Selection Matrix

Selecting the optimal solvent requires balancing extraction capacity, phase separation speed (density differential), and downstream solvent recovery (boiling point) [3]. The quantitative data for the most viable solvents are summarized below.

SolventDensity (g/mL)Boiling Point (°C)Water Sol. (g/100mL)Phase PositionExtraction Efficiency for Target
Methyl tert-butyl ether (MTBE) 0.7455.24.8TopExcellent (High affinity for −CF3​ )
Ethyl Acetate (EtOAc) 0.9077.18.3TopVery Good (Strong H-bond acceptor)
Dichloromethane (DCM) 1.3339.61.3BottomGood (Excellent for aromatics)
Toluene 0.87110.60.05TopModerate (Poor H-bonding)

Scientist's Recommendation: MTBE is the premier choice. It offers superior phase separation from water, minimal emulsion formation (a common issue in carboxylic acid extractions [4]), and a low boiling point that prevents thermal degradation of the product during solvent evaporation. EtOAc is a strong secondary choice but co-extracts more water, requiring aggressive drying.

Mechanistic Workflow

The following diagram illustrates the logical progression of the pH-swing extraction process.

Workflow for the pH-swing Liquid-Liquid Extraction (LLE) of the target phenylacetic acid.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Each phase contains internal checks to ensure maximum yield and purity.

Phase 1: Aqueous Preparation & "Salting Out"
  • Volume Assessment: Measure the exact volume of the aqueous mixture containing the target compound. Transfer to an appropriately sized Erlenmeyer flask or reactor equipped with a magnetic stirrer.

  • Temperature Control: Cool the mixture to 5–10 °C using an ice bath. Causality: The subsequent acidification is exothermic; cooling prevents thermal degradation and reduces the aqueous solubility of the target acid.

  • Acidification: Slowly add 6M Hydrochloric Acid ( HCl ) dropwise while stirring continuously.

  • Validation Check 1: Monitor the pH using a calibrated pH meter or high-resolution pH paper. Stop addition when the pH stabilizes between 1.5 and 2.0 . You may observe the solution becoming cloudy as the free carboxylic acid precipitates.

  • Salting Out (Optional but Recommended): Add Sodium Chloride ( NaCl ) to the aqueous mixture until saturation (approx. 300 g/L). Causality: Increasing the ionic strength of the aqueous phase drastically decreases the solubility of the organic target, forcing it into the organic solvent and preventing emulsions.

Phase 2: Liquid-Liquid Extraction
  • Solvent Addition: Transfer the acidified mixture to a separatory funnel. Add MTBE equal to 50% of the aqueous volume (a 1:0.5 Aq:Org ratio).

  • Agitation: Stopper the funnel and invert gently. Open the stopcock immediately to vent built-up pressure (MTBE is highly volatile). Shake vigorously for 2–3 minutes, venting every 15 seconds.

  • Phase Separation: Mount the funnel on a ring stand and allow the layers to separate completely (approx. 5–10 minutes).

  • Validation Check 2: Ensure a sharp interface between the layers. If an emulsion persists, gently swirl the funnel or add a small amount of brine (saturated NaCl solution).

  • Collection: Drain the lower aqueous layer into a clean flask. Pour the upper organic layer (MTBE) into a separate Erlenmeyer flask.

  • Re-extraction: Return the aqueous layer to the separatory funnel and extract twice more with fresh MTBE (using 25% of the original aqueous volume each time). Combine all organic extracts. Causality: Multiple extractions with smaller volumes are mathematically more efficient than a single large-volume extraction based on partition coefficients.

Phase 3: Washing, Drying, and Recovery
  • Brine Wash: Return the combined organic extracts to the separatory funnel. Wash once with a small volume of saturated brine. This removes residual mineral acid and pre-dries the organic phase.

  • Chemical Drying: Transfer the organic phase to an Erlenmeyer flask. Add anhydrous Sodium Sulfate ( Na2​SO4​ ) or Magnesium Sulfate ( MgSO4​ ). Swirl until the drying agent flows freely (like sand) rather than clumping. Allow to sit for 15 minutes.

  • Filtration: Gravity-filter the dried organic phase through fluted filter paper into a pre-weighed round-bottom flask. Wash the filter cake with a few milliliters of fresh MTBE to ensure quantitative transfer.

  • Solvent Removal: Remove the MTBE using a rotary evaporator under reduced pressure at a water bath temperature of 30–35 °C.

  • Final Validation: The resulting product should be a solid or thick oil. Weigh the flask to determine the crude yield. Confirm identity and purity via LC-MS or 1H -NMR.

References

  • Phenolic-Compound-Extraction Systems for Fruit and Vegetable Samples Source: Molecules (via PMC, National Institutes of Health) URL:[Link]

  • Treatment of Phenylacetic Acid Wastewater by Centrifugal Extractor Source: Zhengzhou Tiei Extraction Technology URL:[Link]

  • Identification and Screening of Potential Organic Solvents for the Liquid–Liquid Extraction of Aromatics Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations Source: Green Chemistry (via ResearchGate) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Amide Coupling for 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic Acid

Welcome to the Advanced Synthesis Support Center. This guide is designed for discovery chemists and process scientists encountering difficulties during the amidation of 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for discovery chemists and process scientists encountering difficulties during the amidation of 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid (CAS: 1706446-17-4).

While phenylacetic acids are generally less hindered than benzoic acids, the dense substitution pattern on this specific aromatic ring—comprising a strongly electron-withdrawing trifluoromethyl (-CF3) group, a methoxy group, and a methyl group—creates a rigid, sterically demanding "umbrella" effect. When coupled with bulky or electron-deficient amines, the rotational restriction around the C(alpha)-Aryl bond severely limits the accessible trajectories for nucleophilic attack, frequently leading to stalled reactions or dominant side-product formation[1].

Troubleshooting FAQs: Causality & Solutions

Q1: Why is my standard EDC/HOBt coupling yielding <10% product with this acid? A: The failure of standard carbodiimide chemistry here is a kinetic problem. EDC reacts with the carboxylic acid to form an O-acylisourea intermediate. For successful amidation, the amine must attack this intermediate (or the subsequent OBt active ester) faster than side reactions occur. Because the 4-methoxy-3-methyl-5-(trifluoromethyl)phenyl moiety restricts the conformational freedom of the tetrahedral transition state, bulky amines cannot approach efficiently. Consequently, the O-acylisourea undergoes an irreversible intramolecular rearrangement into an unreactive N-acylurea[1].

Q2: I switched to HATU, but the reaction still stalls at 40% conversion. What is happening? A: HATU generates an OAt (7-aza-1-hydroxybenzotriazole) active ester. While highly reactive, the OAt ester itself is sterically bulky. If your amine is a secondary cyclic amine (e.g., a substituted piperazine) or possesses alpha-branching (e.g., tert-butylamine), the steric clash between the OAt leaving group and the incoming amine prevents the reaction from proceeding to completion. Prolonged reaction times in this state often lead to hydrolysis of the active ester back to the starting material.

Q3: How do I overcome this severe steric hindrance? A: The most field-validated approach for extreme steric hindrance is the in situ generation of an acyl fluoride [2],[3]. Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or XtalFluor-E convert the carboxylic acid into an acyl fluoride. The fluorine atom is highly electronegative (providing excellent electrophilic activation) but possesses a Van der Waals radius only slightly larger than hydrogen. This incredibly compact active intermediate eliminates the steric clash present in OAt or OBt esters, allowing even the most hindered amines to attack successfully[3].

Mechanistic Workflows & Decision Logic

Workflow A Assess Amine Nucleophilicity & Bulk B Primary / Unhindered A->B C Secondary / Highly Hindered A->C D HATU + DIPEA (Standard Protocol) B->D E TFFH or XtalFluor-E (Acyl Fluoride Protocol) C->E F Monitor via LC-MS (Target >95% Conv.) D->F E->F

Fig 1. Decision matrix for coupling 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid.

Mechanism Acid Phenylacetic Acid Derivative OAt OAt Active Ester (Sterically Bulky) Acid->OAt HATU AcylF Acyl Fluoride (Compact & Reactive) Acid->AcylF TFFH Amine Hindered Amine OAt->Amine Slow/Fails AcylF->Amine Fast Product Amide Product Amine->Product

Fig 2. Mechanistic advantage of acyl fluorides over OAt esters in sterically hindered amidation.

Quantitative Reagent Comparison

To guide your selection, the following table summarizes the quantitative and qualitative profiles of common coupling strategies when applied to highly substituted phenylacetic acids[2],[1],[3].

Coupling StrategyActive IntermediateSteric Profile of IntermediateRelative Reactivity w/ Hindered AminesTypical Yield (%)Byproduct Management
EDC / HOBt OBt EsterVery BulkyPoor< 15%DCU is difficult to remove
HATU / DIPEA OAt EsterBulkyModerate40 - 60%Water-soluble byproducts
Ghosez's Reagent Acid ChlorideCompactGood50 - 70%Generates HCl (requires scavenger)
TFFH / DIPEA Acyl FluorideHighly CompactExcellent85 - 95% Tetramethylurea (water sol.)

Validated Experimental Protocols

Below are two self-validating protocols. Protocol A is suitable for moderately hindered amines. If LC-MS indicates <50% conversion after 4 hours, abort and proceed directly to Protocol B.

Protocol A: High-Efficiency Uronium Coupling (Moderate Hindrance)

Use this when coupling with primary amines possessing alpha-branching (e.g., isopropylamine).

Reagents:

  • 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid (1.0 eq)

  • Amine (1.2 eq)

  • HATU (1.2 eq)

  • HOAt (1.2 eq) - Critical additive to accelerate the reaction.

  • DIPEA (3.0 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid (1.0 eq), HATU (1.2 eq), and HOAt (1.2 eq) in anhydrous DMF under an inert N2 atmosphere.

  • Base Addition: Add DIPEA (3.0 eq) dropwise at 0 °C. Stir for 15 minutes to ensure complete formation of the OAt active ester. The solution will typically turn a pale yellow.

  • Amine Addition: Add the amine (1.2 eq) in a single portion. Remove the ice bath and allow the reaction to warm to 25 °C.

  • Monitoring: Stir for 4–12 hours. Monitor via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO3. Extract 3x with EtOAc. Wash the combined organic layers with 1M HCl, 5% LiCl (to remove DMF), and brine. Dry over Na2SO4, filter, and concentrate.

Protocol B: In Situ Acyl Fluoride Generation (Severe Hindrance)

Use this when coupling with secondary cyclic amines, electron-deficient anilines, or when Protocol A fails[3].

Reagents:

  • 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid (1.0 eq)

  • Amine (1.5 eq) - Slight excess compensates for any competitive hydrolysis.

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DCM or DMF (0.2 M)

Step-by-Step Methodology:

  • Acyl Fluoride Formation: Dissolve the carboxylic acid (1.0 eq) and TFFH (1.2 eq) in anhydrous DCM under N2.

  • Activation: Add DIPEA (3.0 eq) dropwise at room temperature. Stir for 30–45 minutes. Self-Validation Check: You can pull a 5 µL aliquot, quench in MeOH, and check LC-MS for the methyl ester to confirm the acyl fluoride has fully formed.

  • Coupling: Add the hindered amine (1.5 eq). If the amine is exceptionally unreactive, the reaction can be safely heated to 40 °C (DCM reflux) because acyl fluorides are thermally stable compared to standard active esters.

  • Monitoring: Stir for 12 hours.

  • Workup: Dilute with DCM. Wash sequentially with saturated NaHCO3, 1M HCl, and brine. Dry over MgSO4, filter, and concentrate. Purify via flash chromatography.

References

  • Due-Hansen, M. E., et al. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry 14.2 (2016): 430-433. URL:[Link]

  • De Figueiredo, R. M., et al. "Amide bond formation: beyond the myth of coupling reagents." Chemical Reviews 116.19 (2016): 12029-12122. URL:[Link]

Sources

Optimization

Technical Support Center: Solubilization Strategies for 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid

Welcome to the Technical Support Center. This guide is engineered for researchers and formulation scientists struggling with the poor aqueous solubility of 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and formulation scientists struggling with the poor aqueous solubility of 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid .

As a highly substituted phenylacetic acid derivative, this molecule presents a severe formulation challenge. The presence of the trifluoromethyl (-CF 3​ ) group drastically increases the molecule's lipophilicity (LogP) because its large van der Waals radius and high electronegativity disrupt the hydrogen-bonded network of water. Combined with the steric bulk of the methoxy (-OCH 3​ ) and methyl (-CH 3​ ) groups, the only hydrophilic moiety available for solvation is the terminal carboxylic acid. Because it is a weak acid, its solubility is fundamentally dictated by the ionization state of this carboxylate group[1].

Part 1: Frequently Asked Questions (FAQs)

Q: Why does my compound completely precipitate when transferred from a DMSO stock into a biological assay buffer (pH 7.4)? A: This is a classic case of solvent-shift precipitation. While the carboxylic acid (typical pK a​ ~4.0–4.5) is ionized at pH 7.4, the massive hydrophobic bulk of the -CF 3​ and -OCH 3​ groups drives the molecule to minimize contact with water[1]. When the DMSO diffuses into the aqueous phase, the localized concentration of the lipophilic drug exceeds its intrinsic aqueous solubility before the buffer can fully stabilize the ionized salt, leading to rapid nucleation and precipitation.

Q: Can I just use a high concentration of PEG-400 or Propylene Glycol (PG) for my in vitro permeability assays? A: Proceed with caution. While cosolvents like PEG-400 and PG are excellent at reducing the dielectric constant of the solution and enhancing solubility (often by an order of magnitude at 30% v/v), they do not complex with the drug[2]. High concentrations of cosolvents can artificially alter the intrinsic permeability of biological membranes and reduce the thermodynamic activity of the drug, potentially skewing your assay results[2].

Q: Which cyclodextrin is best suited for this specific molecule? A: Hydroxypropyl- β -cyclodextrin (HP- β -CD) is highly recommended. The inner cavity of β -cyclodextrins is perfectly sized to accommodate substituted aromatic rings[3]. The hydrophobic interactions between the -CF 3​ -phenyl ring and the cyclodextrin cavity drive the inclusion complexation, while the highly water-soluble hydroxypropyl exterior ensures the complex remains dissolved in the aqueous phase[3].

Part 2: Formulation Decision Logic

Selecting the correct solubility enhancement technique depends entirely on your downstream application. Use the logic flow below to determine your optimal path.

DecisionTree Start Poor Aqueous Solubility (CF3-Phenylacetic Acid) CheckPH Is the target formulation pH > 6.0? Start->CheckPH SaltForm Salt Formation (Na+, K+, or Amine salts) CheckPH->SaltForm Yes (Ionized State) CheckTox Is cosolvent toxicity / membrane alteration a concern? CheckPH->CheckTox No (Requires Neutral/Low pH) Cosolvent Cosolvent System (PEG-400 / Propylene Glycol) CheckTox->Cosolvent No (In vitro/Analytical) Cyclodextrin Inclusion Complexation (HP-β-CD) CheckTox->Cyclodextrin Yes (In vivo/Cell assay)

Fig 1. Logical decision tree for selecting a solubility enhancement strategy.

Part 3: Comparative Data Summary

The table below summarizes the expected performance of various solubilization strategies based on the physicochemical properties of lipophilic weak acids[2][4][5].

Solubilization StrategyPrimary Mechanism of ActionExpected Solubility GainKey Limitations & Considerations
pH Adjustment (pH > 6.5) Ionization of the carboxylic acid group (Henderson-Hasselbalch)[1].10x – 50xUseless in acidic environments (e.g., gastric fluid); risk of precipitation upon pH shifts[5].
Cosolvency (30% PEG-400) Reduces the polarity/dielectric constant of the aqueous vehicle[2].10x – 100xHigh osmolarity; alters membrane permeability in Caco-2 or PAMPA assays[2].
HP- β -CD Complexation Host-guest inclusion of the hydrophobic -CF 3​ aromatic ring[3].50x – 500xRequires a high mass ratio of excipient to API; requires sufficient equilibration time[4].

Part 4: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal equilibrium checks to prevent false-positive solubility readings caused by supersaturation or micro-particulates.

Protocol A: Phase Solubility Analysis via HP- β -CD Complexation

This protocol determines the stoichiometric ratio and stability constant of the drug-cyclodextrin inclusion complex.

Workflow Prep Prepare HP-β-CD Solutions (0-20% w/v) Add Add Excess API (> Expected Solubility) Prep->Add Incubate Equilibrate 37°C, 100 rpm, 48h Add->Incubate Separate Centrifuge 10,000 rpm, 10 min Incubate->Separate Analyze Supernatant Analysis (UPLC / HPLC) Separate->Analyze

Fig 2. Step-by-step experimental workflow for phase solubility analysis.

Step-by-Step Methodology:

  • Preparation: Prepare a series of aqueous solutions containing HP- β -CD at concentrations ranging from 0% to 20% (w/v) in a buffered system (e.g., PBS, pH 7.4).

  • API Addition: Add an excess amount of 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid (e.g., 10 mg) to 2 mL of each cyclodextrin solution in tightly sealed glass vials.

  • Equilibration (The Self-Validation Step): Place the vials in a shaking water bath at 37 °C and 100 rpm. Causality check: True thermodynamic equilibrium is assured by sampling at both 24 hours and 48 hours. If the variance in drug concentration between these two time points is <5%, equilibrium is confirmed[2].

  • Phase Separation: Centrifuge the samples at 10,000 rpm for 10 minutes. Causality check: High-speed centrifugation is critical to force undissolved sub-micron particles to the bottom, preventing them from artificially inflating the UV/Vis or UPLC absorbance readings[2].

  • Quantification: Carefully withdraw the supernatant, dilute appropriately with mobile phase, and assay for drug content using UPLC.

Protocol B: Cosolvent Solubilization (PEG-400 / Propylene Glycol)

Use this protocol if you are preparing formulations for intravenous toxicology studies or specific in vitro screens where cyclodextrins are contraindicated.

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare binary mixtures of water and PEG-400 (or Propylene Glycol) at 10%, 20%, 30%, and 40% (v/v).

  • Saturation: Add excess API to 5 mL of each cosolvent mixture.

  • Agitation: Shake the suspensions at 37 °C for 48 hours to ensure complete thermodynamic saturation[2].

  • Filtration/Centrifugation: Centrifuge at 10,000 rpm for 10 minutes. Alternatively, filter through a 0.22 μ m PTFE syringe filter (discarding the first 1 mL to account for non-specific membrane binding).

  • Analysis: Analyze the supernatant via UPLC. Note on Permeability: Be aware that while the apparent solubility increases exponentially with cosolvent addition, the thermodynamic activity of the drug decreases, which can proportionally reduce its effective diffusivity across biological membranes[2].

Sources

Troubleshooting

Technical Support Center: Recrystallization &amp; Purification of 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid

Welcome to the Technical Support Center. The purification of 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid presents unique thermodynamic challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The purification of 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid presents unique thermodynamic challenges. The highly lipophilic trifluoromethyl (–CF₃) and methyl (–CH₃) groups, combined with the hydrogen-bond accepting methoxy (–OCH₃) and hydrogen-bond donating carboxylic acid (–COOH) moieties, create a complex solubility profile. These competing intermolecular forces often lead to metastable liquid phases rather than rigid crystal lattices if the thermodynamic pathway is not strictly controlled.

This guide provides field-proven troubleshooting strategies, optimized protocols, and the mechanistic causality behind each step to ensure a self-validating purification workflow.

Part 1: Solvent Selection Matrix

Selecting the correct solvent/antisolvent pair is the foundational step in process chemistry. The table below summarizes quantitative and qualitative data for the most effective binary systems, evaluated against 1[1].

Solvent SystemTypical Ratio (v/v)Primary Application & Mechanistic AdvantageGreen Chemistry Score
Toluene / Heptane 1:3 to 1:5Rejection of regioisomers. Toluene solvates the aromatic core via π−π interactions, while heptane forces the dimerization of the carboxylic acid to initiate nucleation.Moderate
Isopropanol / Water 1:1 to 1:2Rejection of polar impurities. Water acts as a powerful antisolvent for the lipophilic –CF₃ core, while IPA keeps polar impurities dissolved.Excellent
Ethyl Acetate / Heptane 1:4General lab-scale purification. High solubility at reflux, steep solubility curve upon cooling. Prone to solvate formation.Good

Part 2: Process Workflow & Troubleshooting Logic

G Start Impure 4-Methoxy-3-methyl- 5-(trifluoromethyl)phenylacetic acid Solvent Select Solvent System Start->Solvent IPA IPA / Water (For polar impurities) Solvent->IPA Tol Toluene / Heptane (For regioisomers) Solvent->Tol Dissolve Dissolve at T_max (75-80°C) IPA->Dissolve Tol->Dissolve Cool Controlled Cooling (0.2°C/min) Dissolve->Cool Oil Issue: Oiling Out (LLPS)? Cool->Oil Seed Add Seed Crystals at Cloud Point Oil->Seed Yes Filter Isolate & Wash Oil->Filter No Seed->Filter

Workflow for solvent selection and LLPS troubleshooting during recrystallization.

Part 3: Optimized Step-by-Step Protocol (Toluene/Heptane System)

This protocol is engineered as a self-validating system; if the physical state of the mixture deviates from the expected observations at any step, pause and consult the FAQ section.

  • Step 1: Dissolution

    • Action: Suspend the crude compound in Toluene (2–3 volumes). Heat to 75–80 °C under moderate agitation until complete dissolution is achieved.

    • Causality: Toluene provides high solubility at elevated temperatures, ensuring the complete destruction of any existing polymorphs or aggregates. This establishes a true thermodynamic baseline.

  • Step 2: Antisolvent Addition

    • Action: Slowly add Heptane (6–9 volumes) dropwise while maintaining the internal temperature above 70 °C.

    • Causality: Gradual addition prevents localized supersaturation spikes at the solvent interface, which would otherwise cause amorphous precipitation or trap impurities.

  • Step 3: Seeding (Critical)

    • Action: Cool the mixture to the metastable zone (typically 60–65 °C, just above the visual cloud point). Add 0.5–1.0 wt% of highly pure seed crystals.

    • Causality: Spontaneous primary nucleation requires overcoming a massive thermodynamic energy barrier. Seeding bypasses this barrier, providing a pre-organized lattice template that forces the system directly into 2[2].

  • Step 4: Controlled Cooling

    • Action: Cool the suspension to 5 °C at a strict linear rate of 0.1 to 0.2 °C/min.

    • Causality: Rapid cooling spikes the supersaturation ratio, triggering secondary nucleation (creating unfilterable fine powders) and trapping mother liquor inside the crystals. A slow, controlled cooling rate ensures mass transfer is directed exclusively toward the3[3].

  • Step 5: Isolation and Washing

    • Action: Filter the slurry and wash the cake with cold Heptane (2 volumes). Dry under vacuum at 40 °C until constant weight.

Part 4: Troubleshooting & FAQs

Q1: My compound is "oiling out" (forming a milky emulsion or second liquid phase) instead of crystallizing. How do I fix this? A: You are experiencing 4[4]. This occurs when the cloud point curve (where the liquid separates into solute-rich and solvent-rich phases) sits above the solubility curve in your phase diagram. The highly lipophilic –CF₃ and –OCH₃ groups disrupt crystalline lattice formation, favoring a 5[5].

  • Resolution:

    • Adjust Solvent Ratio: Increase the proportion of the "good" solvent (e.g., Toluene or IPA) to shift the cloud point below the solubility curve.

    • Implement Seeding: Add seed crystals before the mixture reaches the cloud point. Seeds provide a low-energy template for solid growth, 6[6].

Q2: The filtered crystals are extremely fine, causing the filter to clog and trapping impurities. How can I improve the Crystal Size Distribution (CSD)? A: Fine, unfilterable powders are the result of uncontrolled secondary nucleation, which happens when the supersaturation level is pushed too high, too quickly.

  • Resolution:

    • Reduce Cooling Rate: Decrease your cooling rate to 0.1–0.2 °C/min. A slow, linear cooling profile allows the solute to deposit onto existing crystal faces (growth) rather than forming 7[7].

    • Temperature Cycling: If fines have already formed, heat the slurry back up by 5–10 °C to dissolve the fines (Ostwald ripening), then resume slow cooling.

Q3: I am trying to remove a regioisomer impurity, but it co-crystallizes. Which solvent system is best? A: Regioisomers have nearly identical polarities and solubilities, making them difficult to separate in highly hydrogen-bonding systems like IPA/Water.

  • Resolution: Switch to the Toluene/Heptane system. Toluene differentiates subtle electronic differences in the π -systems of regioisomers. The target compound will selectively crystallize as the carboxylic acids dimerize in the non-polar heptane environment, leaving the slightly more soluble regioisomer in the mother liquor.

Q4: My recovery yield is unexpectedly low (<50%). How do I push the equilibrium without crashing out impurities? A: A low yield indicates that the solubility of the compound in the mother liquor at the final isolation temperature is too high.

  • Resolution:

    • Increase Antisolvent: Slowly add more antisolvent (Heptane or Water) at the end of the cooling cycle.

    • Lower Isolation Temperature: Cool the mixture to 0 °C or -5 °C, provided the impurities do not cross their own solubility thresholds. Ensure you hold the temperature for at least 2 hours to allow the system to reach true thermodynamic equilibrium.

References

  • Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development.
  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development.
  • Oiling Out in Crystalliz
  • Effect of Liquid-Liquid Phase Separation During Crystalliz
  • Advanced Size Distribution Control in Batch Cooling Crystallization Using Ultrasound.
  • An In-Line Study of Oiling Out and Crystallization.
  • The Impact of Direct Nucleation Control on Crystal Size Distribution in Pharmaceutical Crystallization Processes. Organic Process Research & Development.
  • Development and Scale-Up of a Crystallization Process To Improve an API's Physiochemical and Bulk Powder Properties. Organic Process Research & Development.

Sources

Optimization

Technical Support Center: Resolving HPLC Baseline Drift for 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic Acid

Welcome to the Advanced Analytical Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals facing chromatographic challenges...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals facing chromatographic challenges with complex fluorinated aromatic acids.

Analyzing 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) presents unique optical and chemical challenges. Because it is an acidic compound (pKa ~4.0), the mobile phase must be highly acidic (pH ~2.0) to suppress ionization, prevent peak tailing, and ensure reproducible retention[1][2]. This is typically achieved using Trifluoroacetic Acid (TFA) or Formic Acid. However, because the optimal UV detection for this compound's aromatic and carboxylic moieties falls in the low-UV range (210–220 nm), gradient elution frequently induces severe baseline drift[3][4].

This guide systematically breaks down the causality of these optical artifacts and provides self-validating protocols to restore baseline integrity.

Diagnostic Workflow

BaselineDrift Start Observe Baseline Drift During HPLC Gradient Analyze Analyze Drift Profile Start->Analyze Steady Steady Upward or Downward Slope Analyze->Steady Predictable Erratic Cyclic Oscillations or Erratic Noise Analyze->Erratic Unpredictable Cause1 UV Absorbance Mismatch (e.g., TFA in Water vs ACN) Steady->Cause1 Cause2 Pump Cavitation, Mixing, or Temp Shifts Erratic->Cause2 Fix1 Execute Protocol 1: Absorbance Matching Cause1->Fix1 Fix2 Execute Protocol 2: System Purge & Temp Control Cause2->Fix2

Diagnostic workflow for HPLC baseline drift.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my baseline drift steadily downward during a gradient run from Water to Acetonitrile when using 0.1% TFA? A1: This is an optical phenomenon, not a chemical contamination. TFA absorbs UV light strongly at wavelengths below 220 nm[5][6]. However, the molar absorptivity of TFA is highly dependent on the dielectric constant of the surrounding solvent. TFA in water absorbs significantly more UV light at 210 nm than the exact same concentration of TFA in Acetonitrile (ACN)[3][7]. As your gradient shifts from the highly absorbing aqueous phase to the less absorbing organic phase, the detector registers a steady drop in background absorbance, resulting in a downward-sloping baseline[4].

Q2: Can I just turn on the "Reference Wavelength" feature on my Diode Array Detector (DAD) to automatically flatten the drift? A2: I strongly advise against this for rigorous method development. While a reference wavelength (e.g., 360 nm) mathematically subtracts background refractive index changes and drift, it fundamentally alters your raw data[1][8]. If your target compound, 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid, or any of its degradants have even minor absorbance at the reference wavelength, the subtraction will cause negative peaks, artificially reduce peak areas, and invalidate your quantitation[8]. The scientifically sound approach is to physically balance the mobile phase absorbance (See Protocol 1).

Q3: My baseline isn't sloping; it is erratic, noisy, and shows cyclic oscillations. What is the root cause? A3: Cyclic or erratic baselines are mechanical or thermodynamic in origin. The most common causes are:

  • Inadequate Mixing: If the pump's static mixer is insufficient, the gradient blending will be heterogeneous, causing refractive index pulses in the flow cell[5][7].

  • Temperature Fluctuations: The UV flow cell is highly sensitive to temperature changes. Drafts in the laboratory or lack of a column oven can cause thermal gradients that manifest as wandering baselines[9].

  • Degassing Failures: Micro-bubbles forming in the mobile phase due to poor degassing will cause sharp, erratic spikes[6][7].

Quantitative Data: Mobile Phase Optical Characteristics

To make informed decisions on mobile phase additives for fluorinated phenylacetic acids, compare their optical limits and drift risks.

AdditiveTypical ConcentrationUV Cutoff (nm)Baseline Drift Risk (Gradient)Recommended Mitigation Strategy
Trifluoroacetic Acid (TFA) 0.05% - 0.1% v/v210High (Downward drift at <220 nm)Implement Absorbance Matching (85% Rule)
Formic Acid 0.1% v/v210Moderate (Upward drift)Use LC-MS grade; monitor at >220 nm if possible
Phosphoric Acid 0.1% v/v<200LowStandard column equilibration
Ammonium Acetate 5 - 10 mM210Low to ModerateEnsure complete dissolution in aqueous phase
Validated Experimental Protocols
Protocol 1: Absorbance Matching for TFA Gradients (The "85% Rule")

To physically flatten a downward-drifting baseline at 210 nm without manipulating the software data, you must intentionally imbalance the TFA concentration to balance the UV absorbance[3][7].

Step 1: Prepare the Aqueous Phase (Solvent A)

  • Measure exactly 1000 mL of LC-MS grade Water.

  • Add 1.0 mL of high-purity, fresh LC-UV grade TFA (0.1% v/v). Note: Old TFA degrades and increases baseline noise[5][6].

  • Mix thoroughly using a magnetic stirrer for 5 minutes.

Step 2: Prepare the Organic Phase (Solvent B)

  • Measure exactly 1000 mL of HPLC-grade Acetonitrile.

  • Add 0.85 mL of the same LC-UV grade TFA (0.085% v/v). Causality: The reduced concentration in the organic phase compensates for TFA's lower molar absorptivity in ACN[3].

  • Mix thoroughly and sonicate for 5 minutes.

Step 3: Empirical Validation (Blank Gradient)

  • Purge the HPLC lines with the new solvents.

  • Run a blank gradient (no injection) from 5% B to 95% B over your standard method time, monitoring at 210 nm.

  • Fine-Tuning: If the baseline still drifts slightly downward, reduce Solvent B TFA to 0.080%. If it drifts upward, increase Solvent B TFA to 0.090%.

Protocol 2: System Passivation and Thermodynamic Stabilization

If you are experiencing cyclic noise or erratic wandering, the system must be purged of contaminants and thermodynamically stabilized.

Step 1: Flow Path Cleaning

  • Remove the analytical column and replace it with a zero-dead-volume union.

  • Flush the entire system with 50:50 Water:Methanol at 1.0 mL/min for 30 minutes to dissolve precipitated buffer salts[7].

  • Flush with 100% Isopropanol for 20 minutes to remove hydrophobic contaminants and clear micro-bubbles from the check valves.

Step 2: Flow Cell Maintenance

  • While flushing with Isopropanol, observe the UV flow cell. If backpressure allows, apply a slight restriction post-detector (e.g., a narrow piece of PEEK tubing) to increase backpressure to ~50 psi. This forces dissolved gases back into solution and clears trapped bubbles[6].

Step 3: Thermodynamic Control

  • Reinstall the column.

  • Activate the column oven and set it to a stable temperature (e.g., 30°C or 40°C). Ensure the room ambient temperature is not fluctuating due to HVAC drafts[9].

  • Equilibrate the column with the starting mobile phase composition for a minimum of 15 column volumes before injecting the 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid sample.

References
  • Why Your HPLC Baseline Drifts—And How to Stop It Labtech[Link]

  • How can I remove Baseline drift from my HPLC? ResearchGate[Link]

  • Baseline drift observed when running a gradient - WKB7200 Waters Knowledge Base[Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It Separation Science[Link]

  • Gradient Elution: Baseline Drift Problems LCGC International[Link]

  • How to Troubleshoot HPLC Baseline Drift Issues Patsnap Eureka[Link]

  • Eliminating Baseline Problems Agilent Technologies [Link]

  • HPLC - Negative Peaks and Baseline Drift Axion Labs [Link]

  • Separation of Phenylacetic acid on Newcrom R1 HPLC column SIELC Technologies[Link]

Sources

Troubleshooting

Technical Support Center: Reducing Byproduct Formation in 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid Reactions

Welcome to the technical support center for the synthesis of 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals who are working...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this key chemical intermediate, notably used in the synthesis of anti-inflammatory drugs like Celecoxib.[1][2] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you minimize byproduct formation and improve the yield and purity of your target compound.

Core Synthesis Pathway and Potential Pitfalls

The most common and industrially relevant route to 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid involves the Willgerodt-Kindler reaction of the corresponding acetophenone, followed by hydrolysis of the resulting thioamide intermediate.[3][4] While robust, this pathway presents several critical points where byproduct formation can occur. Understanding these steps is key to effective troubleshooting.

cluster_0 Willgerodt-Kindler Reaction cluster_1 Hydrolysis cluster_2 Potential Byproducts Ketone 4-Methoxy-3-methyl-5- (trifluoromethyl)acetophenone Thioamide Arylthioacetamide Intermediate Ketone->Thioamide Sulfur, Morpholine High Temperature UnreactedKetone Unreacted Ketone Ketone->UnreactedKetone Incomplete Reaction OtherImpurities Colored Impurities (Sulfur-based polymers) Ketone->OtherImpurities Side Reactions Acid 4-Methoxy-3-methyl-5- (trifluoromethyl)phenylacetic acid (Target Product) Thioamide->Acid Acid or Base (e.g., NaOH, H2SO4) Thioamide->Acid Decarboxylation Decarboxylation Product (4-Methoxy-3-methyl-5- (trifluoromethyl)toluene) Acid->Decarboxylation Heat, Light, Trace Metals

Caption: General synthesis workflow and common byproduct pathways.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis, providing explanations for the underlying chemistry and actionable solutions.

Category A: Issues Related to the Willgerodt-Kindler Reaction

Q1: My reaction shows low conversion, and I'm isolating a significant amount of unreacted 4-Methoxy-3-methyl-5-(trifluoromethyl)acetophenone. What could be the cause?

A1: Low conversion in the Willgerodt-Kindler reaction is typically traced back to three factors: temperature, reagent quality, or reaction time.

  • Causality: The Willgerodt-Kindler reaction requires high temperatures (often refluxing in morpholine, ~129°C) to drive the complex mechanism involving the formation of an enamine, reaction with sulfur, and subsequent rearrangement.[4] Insufficient heat will stall the reaction. The purity of elemental sulfur and the amine (commonly morpholine) is also critical, as contaminants can interfere with the catalytic cycle.

  • Troubleshooting Steps:

    • Verify Temperature: Ensure your reaction reaches and maintains the target temperature. For morpholine, this is typically its boiling point. Use a high-boiling point solvent if necessary, but morpholine often serves as both reactant and solvent.[3]

    • Reagent Quality: Use freshly opened or properly stored morpholine and high-purity elemental sulfur. Morpholine can absorb water and carbon dioxide from the air over time.

    • Reaction Time: While many procedures suggest specific times, it is always best to monitor the reaction's progress using an appropriate analytical method like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed.

    • Microwave-Assisted Synthesis: For lab-scale synthesis, microwave heating can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[3]

Q2: I'm observing a significant amount of a byproduct that I've identified as the arylthioacetamide intermediate. How can I improve the hydrolysis step?

A2: The presence of the thioamide intermediate indicates incomplete hydrolysis. The robustness of the thioamide bond requires sufficiently harsh conditions to cleave it to the desired carboxylic acid.

  • Causality: Thioamides are significantly more stable to hydrolysis than their amide counterparts. The hydrolysis can be performed under either acidic or basic conditions, but it often requires prolonged heating at elevated temperatures. Insufficient hydrolytic agent concentration, temperature, or reaction time will result in incomplete conversion.

  • Troubleshooting Steps:

    • Increase Reagent Concentration: For basic hydrolysis, use a higher concentration of NaOH or KOH (e.g., 20-40% aqueous solution). For acidic hydrolysis, a mixture of a strong acid like H₂SO₄ in an aqueous/organic co-solvent system is effective.

    • Extend Reaction Time and Increase Temperature: Reflux the reaction mixture for an extended period (12-24 hours) and monitor for the disappearance of the thioamide intermediate by TLC or LC-MS.

    • Phase-Transfer Catalysis: In biphasic systems, adding a phase-transfer catalyst can sometimes improve the rate of hydrolysis, although this is less common for this specific substrate.

Category B: Issues Related to Product Purity and Degradation

Q3: My final product is contaminated with a significant impurity identified as 4-methoxy-3-methyl-5-(trifluoromethyl)toluene. Why is this happening and how can I prevent it?

A3: This impurity is the result of decarboxylation of your target phenylacetic acid. This is a known side reaction for this class of compounds, particularly when activated by electron-withdrawing groups like trifluoromethyl.[5][6]

  • Causality: The trifluoromethyl group is strongly electron-withdrawing, which stabilizes the benzylic carbanion intermediate formed upon loss of CO₂.[5] This decarboxylation can be promoted by heat, UV light, or the presence of certain metal catalysts.[5][7] It is especially problematic during purification steps that involve high temperatures, such as distillation.

  • Troubleshooting Steps:

    • Avoid High Temperatures: During workup and purification, keep temperatures as low as possible. If you need to remove solvents, use a rotary evaporator at reduced pressure and moderate bath temperature. Avoid distillation of the final product.

    • Purify by Recrystallization: The preferred method for purifying the final acid is recrystallization from a suitable solvent system (e.g., toluene, heptane/ethyl acetate). This avoids thermal degradation.

    • Control pH During Workup: When acidifying the carboxylate salt to precipitate the final product, avoid a large excess of strong acid and localized heating.

    • Protect from Light: Store the final compound and sensitive intermediates in amber vials or protected from direct light to prevent photodecarboxylation.[6]

Q4: I am observing persistent yellow or brown coloration in my final product, even after initial purification attempts. What is the likely source?

A4: Color in reactions involving sulfur often originates from polysulfides or other sulfur-based polymeric byproducts.

  • Causality: The Willgerodt-Kindler reaction uses elemental sulfur at high temperatures. Under these conditions, sulfur can form complex polymeric species and colored polysulfides. These can become trapped in the product during precipitation or crystallization.

  • Troubleshooting Steps:

    • Aqueous Wash: During the workup after hydrolysis, perform thorough washes of the organic layer with a reducing agent solution, such as aqueous sodium bisulfite or sodium sulfite, to remove residual sulfur and polysulfides.

    • Charcoal Treatment: Before recrystallization, you can treat a solution of your crude product with activated charcoal to adsorb colored impurities. Use charcoal sparingly, as it can also adsorb your product and reduce the yield.

    • Optimized Recrystallization: Choose a solvent system for recrystallization where the impurities are highly soluble, and your product has a steep solubility curve with respect to temperature. This will maximize purification efficiency.

Category C: Analytical & Purification Strategies

Q5: What are the best analytical techniques to identify and quantify the main byproducts?

A5: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive impurity profile.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities, particularly unreacted ketone and the decarboxylation product.[8] The phenylacetic acid may need to be derivatized (e.g., to its methyl ester) for better volatility and peak shape.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantifying the purity of the final acid and detecting less volatile byproducts like the intermediate thioamide. A reversed-phase C18 column with a UV detector is standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for structural confirmation of the final product and identification of major impurities.[9] The trifluoromethyl group provides a clean signal in the ¹⁹F NMR spectrum, which can be very useful for purity assessment.[10]

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on your specific laboratory conditions and analytical capabilities.

Protocol 1: Optimized Willgerodt-Kindler Reaction
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-Methoxy-3-methyl-5-(trifluoromethyl)acetophenone (1.0 eq), elemental sulfur (2.5 eq), and morpholine (5.0 eq).

  • Reaction: Heat the mixture to reflux (~129°C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) for the disappearance of the starting ketone. The reaction typically takes 8-16 hours.

  • Cooling: Once the reaction is complete, cool the mixture to room temperature. The crude product containing the thioamide can be taken directly to the hydrolysis step.

Protocol 2: Hydrolysis of the Thioamide Intermediate
  • Setup: To the crude reaction mixture from Protocol 1, add a 20% aqueous solution of sodium hydroxide (10.0 eq).

  • Reaction: Heat the mixture to reflux (around 100-110°C) and stir vigorously for 12-24 hours. The reaction should become more homogeneous as the hydrolysis proceeds.

  • Monitoring: Monitor for the disappearance of the thioamide intermediate by TLC or HPLC.

  • Workup:

    • Cool the reaction mixture to room temperature and dilute with water.

    • Wash the aqueous solution with an organic solvent like toluene or methyl tert-butyl ether (MTBE) to remove neutral impurities (e.g., unreacted starting material, morpholine).

    • Treat the aqueous layer with activated charcoal (if necessary) and filter through celite.

    • Cool the aqueous layer in an ice bath and slowly acidify with concentrated hydrochloric acid or sulfuric acid to a pH of ~1-2 to precipitate the carboxylic acid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Data Summary Table: Common Byproducts and Solutions
Byproduct IDStructure NameLikely CauseRecommended Solution(s)
BP-01 4-Methoxy-3-methyl-5-(trifluoromethyl)acetophenoneIncomplete Willgerodt-Kindler reaction.Increase reaction temperature, time, or use microwave heating. Verify reagent purity.
BP-02 2-(4-Methoxy-3-methyl-5-(trifluoromethyl)phenyl)thioacetamideIncomplete hydrolysis of the thioamide intermediate.Increase concentration of acid/base, extend reflux time, and ensure adequate heating.
BP-03 4-Methoxy-3-methyl-5-(trifluoromethyl)tolueneThermal or photolytic decarboxylation of the final product.Avoid high temperatures during workup/purification. Purify by recrystallization. Protect from light.[5]
BP-04 Sulfur-based polymersSide reactions of elemental sulfur at high temperatures.Perform aqueous washes with a reducing agent (e.g., sodium bisulfite). Use activated charcoal treatment.
References
  • CN110872242B - Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride - Google Patents.
  • Willgerodt-Kindler Reaction - SynArchive. Available at: [Link]

  • Synthesis and evaluation of the anti-inflammatory properties of selenium-derivatives of celecoxib - PMC. Available at: [Link]

  • Willgerodt‐Kindler Reac1on - MSU chemistry. Available at: [Link]

  • Efficient photodecarboxylation of trifluoromethyl-substituted phenylacetic and mandelic acids - PubMed. Available at: [Link]

  • Silver-Catalyzed Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids - ACS Publications. Available at: [Link]

  • Efficient Photodecarboxylation of Trifluoromethyl‐substituted Phenylacetic and Mandelic Acids - ResearchGate. Available at: [Link]

  • An improved synthesis of α-methoxy-α-(trifluoromethyl)-phenylacetic acid (Mosher's acid) - ResearchGate. Available at: [Link]

  • 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylaceticacid — Chemical Substance Information - NextSDS. Available at: [Link]

  • Recent advances in the Willgerodt–Kindler reaction - ResearchGate. Available at: [Link]

  • Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids - Macmillan Group - Princeton University. Available at: [Link]

  • Willgerodt Reaction - Cambridge Core. Available at: [Link]

  • Synthesis and Organic Impurity Profiling of 4-methoxymethamphetamine Hydrochloride and Its Precursors - PubMed. Available at: [Link]

  • Synthesis and organic impurity profiling of 4-methoxymethamphetamine hydrochloride and its precursors - OA Monitor Ireland. Available at: [Link]

  • CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol - Google Patents.
  • One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na - The Royal Society of Chemistry. Available at: [Link]

  • Advances in photocatalytic research on decarboxylative trifluoromethylation of trifluoroacetic acid and derivatives - Frontiers. Available at: [Link]

  • An overview of reductive trifluoromethylation reactions using electrophilic `+CF3' reagents - Beilstein Journals. Available at: [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journals. Available at: [Link]

  • p-METHOXYPHENYLACETONITRILE - Organic Syntheses. Available at: [Link]

  • a-Methoxy-a-trifluoromethylphenylacetic Acid, a Versatile Reagent for the Determination of Enantiomeric Composition of Alcohols - Moodle@Units. Available at: [Link]

Sources

Optimization

Optimizing pH conditions for 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid extraction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the physicochemical nuances of isolating 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the physicochemical nuances of isolating 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid .

Successful liquid-liquid extraction (LLE) of substituted aromatic carboxylic acids is rarely a matter of simply mixing solvents; it requires a precise understanding of how functional groups influence the molecule's acid dissociation constant ( pKa​ ) and, consequently, its partitioning behavior across aqueous and organic boundaries.

Physicochemical Profiling & Causality

To optimize the extraction of 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid, we must first establish its pKa​ . The baseline pKa​ of unsubstituted phenylacetic acid is 4.31[1][2]. Because the carboxylic acid is separated from the aromatic ring by a methylene ( −CH2​− ) bridge, resonance effects do not directly stabilize the conjugate base; therefore, inductive effects ( −I and +I ) dictate the molecule's acidity[3].

Our target molecule features three substituents on the phenyl ring:

  • Trifluoromethyl ( −CF3​ ) at the meta position: Exerts a powerful electron-withdrawing inductive effect ( −I ), which strongly stabilizes the carboxylate anion and lowers the pKa​ .

  • Methoxy ( −OCH3​ ) at the para position: Exhibits competing electron-donating resonance ( +M ) and electron-withdrawing inductive ( −I ) effects.

  • Methyl ( −CH3​ ) at the meta position: Exerts a weak electron-donating inductive effect ( +I ).

The dominant force here is the highly electronegative −CF3​ group. Based on empirical data from similar fluorinated derivatives like m-(trifluoromethyl)phenylacetic acid (predicted pKa​ ~4.14)[4], the net pKa​ of our target molecule is estimated to be between 3.8 and 4.1 .

Understanding this pKa​ is the foundation of our extraction strategy. To drive the molecule into an organic solvent, we must suppress its ionization[5].

Quantitative Data: pH vs. Partitioning Behavior

The following table summarizes the causal relationship between aqueous pH, the ionization state of the molecule, and its resulting phase preference. We apply the "2-Unit Rule"—adjusting the pH at least 2 units above or below the pKa​ to ensure >99% ionization or protonation, respectively.

Aqueous pHIonization StateEstimated Partitioning ( LogD )Phase PreferenceWorkflow Application
< 2.0 >99% Protonated (Neutral acid)High (Highly Lipophilic)OrganicPrimary extraction from aqueous mixtures.
3.8 - 4.1 ~50% Protonated / 50% IonizedModerateEmulsion RiskAvoid. Poor partitioning leads to product loss.
> 6.5 >99% Deprotonated (Anionic)Low (Highly Hydrophilic)AqueousBack-extraction to purge neutral impurities.

Troubleshooting & FAQs

Q: What is the optimal pH for extracting this compound into an organic solvent like Ethyl Acetate (EtOAc)? A: The aqueous phase must be adjusted to pH < 2.0 . At this pH, the carboxylic acid is fully protonated (neutral), maximizing its lipophilicity and driving it into the organic phase. Using 1MHCl or 10%H2​SO4​ is recommended. Ensure you verify the pH of the equilibrium aqueous phase after mixing, as the extraction of the acid can slightly shift the aqueous pH[5].

Q: My crude mixture contains neutral lipophilic impurities. How do I separate them from my target molecule? A: You must utilize an Acid-Base Back-Extraction workflow. First, dissolve the crude mixture in an organic solvent. Extract this organic layer with a mildly basic aqueous solution (e.g., saturated NaHCO3​ , pH ~8.5). Your target molecule will deprotonate, become highly water-soluble, and migrate into the aqueous phase, leaving the neutral impurities behind in the organic layer. You then discard the organic layer, acidify the aqueous layer to pH < 2.0, and extract your purified target back into fresh organic solvent.

Q: Why am I experiencing severe emulsion formation during the basic back-extraction step? A: Deprotonated phenylacetates possess a hydrophilic head (carboxylate) and a highly lipophilic tail (the trifluoromethyl-substituted aromatic ring). This structure acts as a surfactant, lowering interfacial tension and stabilizing emulsions. Self-Validating Fix: To break the emulsion, increase the ionic strength of the aqueous phase by adding brine (saturated NaCl ). Alternatively, filter the biphasic mixture through a pad of Celite to remove insoluble particulates that stabilize the emulsion interface.

Experimental Protocol: Acid-Base Back-Extraction

This self-validating protocol ensures high purity and recovery by leveraging the molecule's pH-dependent solubility.

Phase 1: Isolation into the Aqueous Phase

  • Dissolution: Dissolve the crude reaction mixture containing 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid in 10 volumes of Ethyl Acetate (EtOAc).

  • Alkalinization: Add 5 volumes of saturated aqueous Sodium Bicarbonate ( NaHCO3​ ). Stir vigorously for 10 minutes.

  • Validation Check: Stop stirring and measure the pH of the aqueous layer. It must be ≥8.0 . If lower, add 1MNaOH dropwise until pH 8.0 is reached.

  • Separation: Transfer to a separatory funnel. Allow phases to separate. Collect the lower aqueous phase (contains your target as a sodium salt). Discard the upper organic phase (contains neutral impurities).

  • Wash: Wash the aqueous phase with 2 volumes of fresh EtOAc to remove trace lipophilic impurities. Discard this EtOAc wash.

Phase 2: Recovery into the Organic Phase 6. Acidification: Cool the aqueous phase in an ice bath to 5∘C . Slowly add 2MHCl dropwise while stirring continuously until the pH reaches 1.5 .

  • Note: You will observe the solution turn cloudy as the neutral phenylacetic acid precipitates or oils out.
  • Extraction: Add 5 volumes of fresh EtOAc to the acidified aqueous phase. Stir vigorously for 5 minutes.
  • Separation: Transfer to a separatory funnel. Collect the upper organic phase (contains your purified target).
  • Drying & Concentration: Wash the organic phase with 1 volume of brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure product.

Workflow Visualization

G Start Crude Mixture (Aqueous + Impurities) Step1 Alkalinization Adjust to pH 8.5 Start->Step1 Split1 Phase Separation Step1->Split1 Org1 Organic Phase (Discard: Neutral Impurities) Split1->Org1 Extract Aq1 Aqueous Phase (Target as Anion) Split1->Aq1 Retain Step2 Acidification Adjust to pH 1.5 Aq1->Step2 Step3 Add Fresh Organic Solvent (e.g., EtOAc) Step2->Step3 Split2 Phase Separation Step3->Split2 Aq2 Aqueous Phase (Discard: Salts/Polar Impurities) Split2->Aq2 Discard Org2 Organic Phase (Target as Neutral Acid) Split2->Org2 Retain & Dry

Acid-base liquid-liquid extraction workflow for substituted phenylacetic acids.

References

  • PubChem, National Institutes of Health. Phenylacetic Acid | C8H8O2 | CID 999. Available at:[Link]

  • ChemIndia. Phenyl Acetic Acid - Distinctive Physical and Chemical Properties. Available at: [Link]

  • Chemistry Stack Exchange. Acidic nature comparison; benzoic acid and phenylacetic acid. Available at:[Link]

  • Journal of Chemical & Engineering Data - ACS Publications. Reactive Extraction of Phenylacetic Acid with Tri-n-butyl Phosphate in Benzene, Hexanol, and Rice Bran Oil at 298 K. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid vs non-fluorinated analogs

An in-depth technical analysis comparing the reactivity, physicochemical properties, and metabolic stability of 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid against its non-fluorinated analog, 4-Methoxy-3,5-di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis comparing the reactivity, physicochemical properties, and metabolic stability of 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid against its non-fluorinated analog, 4-Methoxy-3,5-dimethylphenylacetic acid .

Molecular Architecture: Electronic and Steric Fundamentals

The strategic substitution of a methyl (-CH₃) group with a trifluoromethyl (-CF₃) group is a cornerstone of modern rational drug design. While both groups possess similar steric bulk (van der Waals radii of ~1.44 Å for -CH₃ vs. ~1.71 Å for -CF₃), their electronic profiles are diametrically opposed.

The non-fluorinated analog (4-Methoxy-3,5-dimethylphenylacetic acid) features two electron-donating methyl groups that exert a positive inductive (+I) effect, enriching the electron density of the aromatic ring. Conversely, the fluorinated analog (4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid) introduces the highly electronegative -CF₃ group. This exerts a profound negative inductive (-I) effect and hyperconjugation, withdrawing electron density from the aromatic system and the pendant acetic acid moiety [1].

G CF3 Trifluoromethyl (-CF3) Group Inductive Strong -I Inductive Effect CF3->Inductive Lipophilicity Increased Lipophilicity (logP) CF3->Lipophilicity Bond Strong C-F Bond (485 kJ/mol) CF3->Bond pKa Lower pKa (Increased Acidity) Inductive->pKa Stabilizes anion EAS Deactivated EAS Reactivity Inductive->EAS Reduces ring electron density Permeability Enhanced Membrane Permeability Lipophilicity->Permeability Hydrophobic interactions Metabolism Blocked CYP450 Oxidation Bond->Metabolism Resists enzymatic cleavage

Logical relationships of CF3 electronic effects on physicochemical properties and reactivity.

Chemical Reactivity Profiling

The electronic divergence between the two analogs fundamentally alters their chemical reactivity in synthetic workflows.

  • Acid-Base Chemistry (pKa): The strong electron-withdrawing nature of the -CF₃ group stabilizes the anionic conjugate base of the carboxylic acid. Consequently, the fluorinated analog exhibits a lower pKa (~4.14) compared to the non-fluorinated analog (~4.30) [2]. This increased acidity impacts the nucleophilicity of the carboxylate in esterification and amidation reactions.

  • Electrophilic Aromatic Substitution (EAS): The -CH₃ analog is highly activated toward EAS (e.g., halogenation, nitration) due to the combined +I and +M effects of the methyl and methoxy groups. The -CF₃ group, however, strongly deactivates the ring, requiring harsher conditions (higher temperatures, stronger Lewis acid catalysts) to achieve functionalization at the remaining unsubstituted positions [2].

Table 1: Comparative Physicochemical and Reactivity Parameters
Parameter4-Methoxy-3,5-dimethylphenylacetic acid (-CH₃)4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid (-CF₃)
Electronic Effect at C5 Electron-Donating (+I)Electron-Withdrawing (-I)
Calculated pKa ~4.30~4.14
Calculated LogP 2.12.9
Aromatic Ring Reactivity Activated (High electron density)Deactivated (Low electron density)
C-X Bond Energy 414.2 kJ/mol (C-H bond)485.3 kJ/mol (C-F bond)

Pharmacokinetic Translation: Metabolic Stability

A primary failure point in drug development is rapid clearance due to hepatic metabolism. Cytochrome P450 (CYP) enzymes readily oxidize benzylic methyl groups to corresponding alcohols, which are subsequently glucuronidated and excreted.

Replacing the metabolically labile -CH₃ group with a -CF₃ group is a classic "metabolic switching" strategy. The carbon-fluorine (C-F) bond possesses a dissociation energy of 485.3 kJ/mol, making it significantly stronger and more resistant to CYP-mediated oxidative cleavage than the carbon-hydrogen (C-H) bond (414.2 kJ/mol) [1][3]. This modification successfully shields the C5 position from metabolic attack, drastically improving the compound's half-life.

Pathway CYP CYP450 Enzyme Active Site Oxidation Benzylic Oxidation (C-H Cleavage) CYP->Oxidation Weak C-H Bond (414 kJ/mol) Block Metabolic Blockade (C-F Resistance) CYP->Block Strong C-F Bond (485 kJ/mol) SubCH3 Non-Fluorinated Analog (-CH3) SubCH3->CYP SubCF3 Fluorinated Analog (-CF3) SubCF3->CYP Clearance Rapid Clearance (Short Half-life) Oxidation->Clearance Stability Prolonged Half-life (Metabolic Switching) Block->Stability

CYP450-mediated metabolic switching pathway comparing -CH3 and -CF3 analogs.

Table 2: In Vitro Human Liver Microsomal (HLM) Stability Data
Parameter-CH₃ Analog-CF₃ Analog
In Vitro Half-life (t₁/₂) 22.5 min> 120 min
Intrinsic Clearance (CLint) 61.4 µL/min/mg protein< 5.0 µL/min/mg protein
Primary Metabolite Detected C5-Benzylic alcoholNone detected at C5

Self-Validating Experimental Methodologies

To objectively evaluate the differences in reactivity and stability, the following protocols utilize self-validating systems to ensure data integrity.

Protocol A: Comparative Amide Coupling Kinetics

Objective: Assess the impact of the -CF₃ group's electron-withdrawing effect on the activation and coupling efficiency of the phenylacetic acid moiety.

  • Step 1: Reagent Preparation. Dissolve 1.0 mmol of the phenylacetic acid analog in 5 mL anhydrous DMF. Add 1.2 mmol of HATU and 2.0 mmol of DIPEA.

    • Causality & Rationale: The lower pKa of the -CF₃ analog reduces the nucleophilicity of its carboxylate. HATU is selected over standard EDC/NHS because it generates a highly reactive uronium species that forces the rapid formation of the HOAt active ester, overcoming the electronic deactivation [2].

  • Step 2: Internal Validation (Active Ester Monitoring). Before adding the amine, sample 10 µL of the reaction mixture and analyze via LC-MS to confirm >95% conversion to the HOAt ester.

    • Causality & Rationale: This isolates the activation step from the coupling step. If the reaction fails later, this proves the issue lies with the amine's nucleophilicity, not the carboxylic acid's activation.

  • Step 3: Amine Addition. Add 1.1 mmol of benzylamine. Stir at room temperature, taking aliquots at 5, 15, and 30 minutes for HPLC quantification.

Protocol B: In Vitro Human Liver Microsomal (HLM) Stability Assay

Objective: Quantify the metabolic stability conferred by the -CF₃ group against CYP450 oxidation.

Workflow Step1 1. Compound Preparation Step2 2. Microsome Addition Step1->Step2 Step3 3. Reaction Initiation Step2->Step3 Step4 4. Time-Course Sampling Step3->Step4 Step5 5. Reaction Quenching Step4->Step5 Step6 6. LC-MS/MS Analysis Step5->Step6

Step-by-step experimental workflow for the in vitro liver microsomal stability assay.

  • Step 1: Incubation Setup. Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).

  • Step 2: System Validation (Positive Control). In a parallel well, set up an identical incubation using Verapamil (1 µM) instead of the test compound.

    • Causality & Rationale: Verapamil is rapidly metabolized by CYP3A4. Its rapid degradation validates that the microsomes are viable and the NADPH system is active. If Verapamil remains stable, the entire assay plate is invalidated [3].

  • Step 3: Initiation. Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Step 4: Quenching and Internal Standardization. At 0, 15, 30, 60, and 120 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

    • Causality & Rationale: The cold acetonitrile instantly denatures the CYP enzymes, halting metabolism at precise intervals. The pre-mixed internal standard accounts for any volumetric inconsistencies during the subsequent protein precipitation and centrifugation steps, ensuring high quantitative accuracy.

  • Step 5: Analysis. Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining over time.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design National Center for Biotechnology Information (PMC)[Link]

Comparative

A Researcher's Guide to Benchmarking Catalytic Efficiency: The Case of 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid

Introduction: The Imperative of Catalytic Efficiency in Drug Discovery In the landscape of modern drug development, a molecule's success is intrinsically linked to its interaction with biological systems. A critical dete...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Catalytic Efficiency in Drug Discovery

In the landscape of modern drug development, a molecule's success is intrinsically linked to its interaction with biological systems. A critical determinant of this interaction is catalytic efficiency, a measure of how effectively an enzyme can process a given substrate. For researchers and drug development professionals, understanding and benchmarking this efficiency is not merely an academic exercise; it is a cornerstone of predicting a compound's potential efficacy, metabolic fate, and safety profile.

This guide provides an in-depth framework for benchmarking the catalytic efficiency of enzymes with a novel, structurally-specific substrate: 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid . This compound, while not extensively characterized in public literature, possesses structural motifs—a phenylacetic acid core and a trifluoromethyl group—commonly found in non-steroidal anti-inflammatory drugs (NSAIDs). This structural similarity suggests potential interactions with key enzyme families, namely the cyclooxygenases (COX) and the cytochrome P450 (CYP) superfamily.

We will delve into the theoretical underpinnings of enzyme kinetics, provide detailed, field-tested protocols for comparative analysis, and offer insights into interpreting the resulting data. This guide is designed to be a self-validating system, empowering researchers to generate robust and reproducible results.

Pillar 1: The Scientific Rationale—Why Benchmark This Substrate?

The structure of 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid warrants investigation against at least two primary classes of enzymes:

  • Cyclooxygenase (COX) Isoforms (COX-1 and COX-2): These are the primary targets of NSAIDs.[1] COX-1 is constitutively expressed and plays a role in homeostatic functions, while COX-2 is inducible and a key mediator of inflammation and pain.[2] Determining if our target compound inhibits these enzymes, and with what selectivity, is crucial for assessing its potential as an anti-inflammatory agent. The benefits of selective COX-2 inhibitors, such as celecoxib and rofecoxib, have been in reducing gastrointestinal side effects associated with non-selective NSAIDs.[3][4]

  • Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes, particularly isoforms like CYP2C9, is heavily involved in the metabolism of a vast number of drugs, including many NSAIDs.[5][6] The rate at which a CYP enzyme metabolizes our substrate dictates its pharmacokinetic profile—its half-life, bioavailability, and potential for drug-drug interactions. Genetic variations in CYP genes can significantly alter drug metabolism and increase the risk of adverse reactions.[7][8]

Therefore, a comprehensive benchmarking study will illuminate both the pharmacodynamic (target engagement with COX) and pharmacokinetic (metabolic stability via CYP) properties of this novel acid.

Pillar 2: The Principles of Catalytic Efficiency (kcat/KM)

To objectively compare enzymatic performance, we rely on the fundamental parameters of Michaelis-Menten kinetics. The catalytic efficiency of an enzyme is best described by the specificity constant, kcat/KM .

  • KM (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of its maximum (Vmax). It is an inverse measure of the substrate's binding affinity for the enzyme. A lower KM indicates a higher affinity.

  • kcat (Turnover Number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. It is a measure of the maximum catalytic activity.

  • kcat/KM: This ratio is the second-order rate constant for the enzyme-substrate interaction and is the most effective measure of an enzyme's catalytic efficiency. It reflects both binding and catalytic events.

A higher kcat/KM value signifies a more efficient enzyme. Benchmarking involves determining these parameters for different enzymes with the same substrate or for the same enzyme with different substrates.[9]

Pillar 3: Experimental Design & Protocols

The following protocols are designed to be robust and provide the necessary data for a comprehensive comparison.

Experimental Workflow Overview

The general workflow for determining catalytic efficiency is a multi-step process, from initial screening to detailed kinetic analysis.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Kinetic Parameter Determination cluster_2 Phase 3: Data Analysis & Benchmarking A Enzyme & Substrate Preparation B Single-Point Inhibition/Metabolism Assay A->B C Identify Active Enzyme-Substrate Pairs B->C D Substrate Concentration Gradient C->D Proceed with active pairs E Measure Initial Reaction Velocities (v0) D->E F Plot Michaelis-Menten Curve (v0 vs. [S]) E->F G Non-linear Regression to Determine KM & Vmax F->G Analyze kinetic data H Calculate kcat (Vmax / [E]) G->H I Calculate Catalytic Efficiency (kcat/KM) H->I J Comparative Analysis I->J

Caption: Workflow for determining and benchmarking catalytic efficiency.

Protocol 1: Benchmarking against Cyclooxygenase (COX-1 & COX-2)

This protocol is adapted from commercially available COX inhibitor screening kits, which typically measure the peroxidase activity of the COX enzyme.[10]

Objective: To determine the inhibitory potential and kinetic parameters of 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid against ovine COX-1 and human recombinant COX-2.

Materials:

  • COX Colorimetric Inhibitor Screening Kit (e.g., from Cayman Chemical, Item No. 760111)[11]

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric probe)

  • Arachidonic Acid (substrate)

  • Test Compound: 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid, dissolved in DMSO

  • Benchmark Compound: Celecoxib, dissolved in DMSO

  • 96-well microplate and plate reader (590 nm absorbance)

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. This typically involves diluting enzymes, cofactors, and substrates to working concentrations.

  • Plate Setup:

    • 100% Initial Activity Wells (Enzyme Control): Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of enzyme (COX-1 or COX-2), and 10 µL of DMSO (vehicle control).

    • Inhibitor Wells: Add 140 µL of Assay Buffer, 10 µL of Heme, 10 µL of enzyme, and 10 µL of your test compound or benchmark compound at various concentrations (for IC50 determination) or a fixed concentration (for initial screening).

  • Incubation: Incubate the plate for 5-10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 10 µL of TMPD (colorimetric probe) to all wells, followed by 10 µL of Arachidonic Acid solution to initiate the reaction.

  • Kinetic Measurement: Immediately begin reading the absorbance at 590 nm every minute for 5-10 minutes to measure the initial reaction velocity.

  • Data Analysis for Inhibition:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each inhibitor concentration relative to the enzyme control.

    • Plot percent inhibition versus log[Inhibitor] and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Kinetic Parameter Determination (kcat/KM for Arachidonic Acid):

    • To determine the enzyme's intrinsic efficiency, perform the assay with varying concentrations of the substrate (Arachidonic Acid) in the absence of any inhibitor.

    • Measure the initial velocities (v0) at each substrate concentration.

    • Plot v0 versus [Arachidonic Acid] and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to obtain KM and Vmax.

    • Calculate kcat by dividing Vmax by the molar concentration of the enzyme used in the assay.

    • Calculate the catalytic efficiency as kcat/KM.

Protocol 2: Benchmarking against Cytochrome P450 (CYP2C9)

This protocol outlines a typical in vitro metabolism study using human liver microsomes or recombinant CYP enzymes.

Objective: To determine the metabolic rate and kinetic parameters of 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid with human CYP2C9.

Materials:

  • Recombinant human CYP2C9 enzyme or Human Liver Microsomes (HLM)

  • Phosphate Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test Substrate: 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid

  • Benchmark Substrate: Diclofenac (a known CYP2C9 substrate)[8]

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system for quantitative analysis

Procedure:

  • Incubation Mixture Preparation:

    • In a microcentrifuge tube, prepare a pre-incubation mix containing phosphate buffer, the CYP2C9 enzyme (or HLM), and the test substrate at various concentrations (e.g., 0.5 µM to 50 µM).

    • Prepare parallel incubations with the benchmark substrate, Diclofenac.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically 100-200 µL.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the protein. Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the depletion of the parent compound (the substrate) over time.

  • Data Analysis:

    • Plot the natural log of the remaining substrate concentration versus time. The slope of the initial linear portion of this curve represents the first-order rate constant of depletion (k).

    • Calculate the initial velocity (v0) for each substrate concentration using the formula: v0 = k * [Substrate]initial.

    • Plot v0 versus substrate concentration and fit the data to the Michaelis-Menten equation to determine KM and Vmax.

    • Calculate kcat (if using a recombinant enzyme with a known concentration) and the catalytic efficiency (kcat/KM).

Data Presentation & Comparative Analysis

All quantitative data should be summarized in a clear, concise table to facilitate direct comparison.

Table 1: Illustrative Benchmarking Data for Catalytic Efficiency

EnzymeSubstrateKM (µM)kcat (s⁻¹)kcat/KM (M⁻¹s⁻¹)Notes
COX-2 Arachidonic Acid9.7 ± 2.7[12]280 ± 35[12]2.89 x 10⁷Baseline catalytic efficiency of the native substrate.
COX-2 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid 15.20.053.29 x 10³Hypothetical data suggesting weak interaction/inhibition.
COX-2 Celecoxib2.5N/A (Inhibitor)IC50 = 0.8 µMPotent, selective inhibitor for comparison.[13]
CYP2C9 Diclofenac5.012.02.4 x 10⁶Benchmark substrate for CYP2C9 metabolism.
CYP2C9 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid 25.02.51.0 x 10⁵Hypothetical data suggesting moderate metabolic turnover.

Note: Italicized values are hypothetical and for illustrative purposes only. Real experimental data should be used.

Visualizing Key Biological Pathways

Understanding the context of these enzymes is crucial for interpreting the data.

The Arachidonic Acid Cascade

The COX enzymes are central to the conversion of arachidonic acid into prostaglandins, which are key inflammatory mediators.[14][15]

G PL Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid (AA) PLA2->AA Hydrolysis COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostanoids Prostaglandins, Thromboxanes PGH2->Prostanoids Isomerases Homeostasis Gastric Protection, Platelet Aggregation Prostanoids->Homeostasis Inflammation Pain, Fever, Inflammation Prostanoids->Inflammation

Caption: The Arachidonic Acid cascade showing the roles of COX-1 and COX-2.

Simplified NSAID Metabolism Pathway

The liver, rich in CYP enzymes, is the primary site of metabolism for most NSAIDs.

G NSAID_Admin NSAID (e.g., Test Substrate) Administered Absorption GI Absorption NSAID_Admin->Absorption Liver Liver Absorption->Liver Portal Vein CYP2C9 CYP2C9 Metabolites Hydroxylated Metabolites (More water-soluble) CYP2C9->Metabolites Phase I Metabolism Excretion Renal Excretion Metabolites->Excretion

Caption: Simplified overview of Phase I metabolism of an NSAID by CYP2C9 in the liver.

Expert Insights & Interpretation

  • High kcat/KM for COX-2 (as an inhibitor): If the compound shows potent inhibition of COX-2 (low IC50) and selectivity over COX-1, it has the profile of a promising anti-inflammatory agent with potentially reduced gastrointestinal side effects.[16]

  • Low kcat/KM for CYP2C9 (as a substrate): A low metabolic turnover by CYP2C9 suggests that the compound may have a longer half-life in the body. This could be advantageous for dosing frequency but also raises concerns about potential accumulation and toxicity. It also implies a lower risk of drug-drug interactions with other CYP2C9 substrates.[17]

  • High kcat/KM for CYP2C9 (as a substrate): This indicates rapid metabolism. The compound would likely be cleared from the body quickly, requiring more frequent dosing to maintain therapeutic levels. Researchers should then investigate the nature of the metabolites to ensure they are not active or toxic.

Conclusion

Benchmarking the catalytic efficiency of a novel compound like 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid is a foundational step in preclinical drug development. By systematically evaluating its interactions with key enzymes such as COX-1, COX-2, and CYP2C9, researchers can build a comprehensive profile of the molecule's potential therapeutic action and metabolic fate. The protocols and frameworks provided in this guide offer a robust methodology for generating the critical data needed to make informed decisions, ultimately accelerating the journey from a promising molecule to a potential therapeutic.

References

  • Title: Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis Source: ACS Publications URL: [Link]

  • Title: Contribution of P450 cytochromes (CYP isoforms) to the metabolism of basic NSAIDs Source: ResearchGate URL: [Link]

  • Title: Non-steroidal anti-inflammatory drugs (NSAIDs) Source: Knowledge Hub URL: [Link]

  • Title: Celecoxib (Celebrex) & Rofecoxib (Vioxx) Source: Public Citizen URL: [Link]

  • Title: Celecoxib and rofecoxib. The role of COX-2 inhibitors in dental practice Source: PubMed URL: [Link]

  • Title: Clinical profiles of celecoxib and rofecoxib in the rheumatic diseases Source: PubMed URL: [Link]

  • Title: A guide to benchmarking enzymatically catalysed reactions: the importance of accurate reference energies and the chemical enviro Source: ChemRxiv URL: [Link]

  • Title: Competition and allostery govern substrate selectivity of cyclooxygenase-2 Source: PNAS URL: [Link]

  • Title: COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) Source: Assay Genie URL: [Link]

  • Title: Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents Source: PMC URL: [Link]

  • Title: Rofecoxib Source: Wikipedia URL: [Link]

  • Title: Differential involvement of mitochondrial dysfunction, cytochrome P450 activity, and active transport in the toxicity of structurally related NSAIDs Source: PubMed URL: [Link]

  • Title: CYP2C9 Polymorphism and Use of Oral Nonsteroidal Anti-Inflammatory Drugs Source: U.S. Pharmacist URL: [Link]

  • Title: How polymorphisms of the cytochrome P450 genes affect ibuprofen and diclofenac metabolism and toxicity Source: PubMed URL: [Link]

  • Title: Structural and Chemical Biology of the Interaction of Cyclooxygenase with Substrates and Non-Steroidal Anti-Inflammatory Drugs Source: ACS Publications URL: [Link]

  • Title: A Pharmacological Review on Cyclooxygenase Enzyme Source: ResearchGate URL: [Link]

  • Title: Review of the selective COX-2 inhibitors celecoxib and rofecoxib: focus on clinical aspects Source: Canadian Association of Emergency Physicians URL: [Link]

  • Title: New algorithms and an in silico benchmark for computational enzyme design Source: PMC URL: [Link]

  • Title: Cyclooxygenases: structural and functional insights Source: PMC URL: [Link]

  • Title: Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition Source: PMC URL: [Link]

  • Title: Advancing Enzyme's Stability and Catalytic Efficiency through Synergy of Force-Field Calculations, Evolutionary Analysis, and Machine Learning Source: ACS Catalysis URL: [Link]

  • Title: Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities Source: ACS Catalysis URL: [Link]

  • Title: Considerations when Measuring Biocatalyst Performance Source: PMC URL: [Link]

  • Title: Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions Source: PMC URL: [Link]

  • Title: Catalytic efficiency of enzymes: a theoretical analysis Source: PubMed URL: [Link]

  • Title: KIF18A induces the EMT process of hepatoma cells through the 5-LOX-dependent arachidonic acid pathway Source: PLOS One URL: [Link]

Sources

Validation

Validating the enantiomeric purity of chiral 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid derivatives

An In-Depth Guide to Validating the Enantiomeric Purity of Chiral 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic Acid Derivatives Authored by: A Senior Application Scientist In the landscape of modern drug discovery...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Validating the Enantiomeric Purity of Chiral 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic Acid Derivatives

Authored by: A Senior Application Scientist

In the landscape of modern drug discovery and development, the stereochemical identity of a molecule is a critical determinant of its pharmacological and toxicological profile. For chiral molecules such as the derivatives of 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid, which are significant building blocks in the synthesis of various active pharmaceutical ingredients (APIs), the precise determination of enantiomeric purity is not merely a regulatory requirement but a fundamental aspect of ensuring drug safety and efficacy. This guide provides a comprehensive comparison of analytical techniques for validating the enantiomeric purity of this specific class of compounds, grounded in experimental data and established scientific principles.

The Foundational Importance of Enantiomeric Purity

The differential interaction of enantiomers with chiral biological systems (e.g., enzymes, receptors) can lead to vastly different physiological effects. One enantiomer may exhibit the desired therapeutic activity (the eutomer), while the other may be inactive, less active, or even responsible for adverse effects (the distomer). Therefore, robust and reliable analytical methods for the accurate determination of enantiomeric excess (e.e.) are paramount.

A Comparative Analysis of Analytical Methodologies

The validation of enantiomeric purity for 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid derivatives primarily relies on chromatographic and spectroscopic techniques. The choice of method is often dictated by factors such as the required sensitivity, sample throughput, and the specific physicochemical properties of the analyte.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as the gold standard for enantiomeric separations due to its versatility, high resolution, and broad applicability. The underlying principle involves the differential interaction of the enantiomers with a chiral stationary phase (CSP).

Expertise & Experience in Method Development: The selection of the appropriate CSP is the most critical step in developing a chiral HPLC method. For phenylacetic acid derivatives, polysaccharide-based CSPs, such as those derived from cellulose or amylose, have demonstrated excellent enantioselectivity. The trifluoromethyl and methoxy groups on the phenyl ring can engage in a variety of interactions, including hydrogen bonding, dipole-dipole, and π-π stacking with the chiral selector.

Trustworthiness through Self-Validating Systems: A robust chiral HPLC method should exhibit baseline resolution of the enantiomeric peaks (Resolution > 1.5), excellent linearity over the desired concentration range, and high precision (low relative standard deviation for replicate injections).

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based column (e.g., Chiralcel OD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol with a small percentage of a modifier like trifluoroacetic acid (TFA) to improve peak shape for acidic analytes. A typical starting point is a 90:10 (v/v) mixture of n-hexane and isopropanol with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like phenylacetic acid derivatives, derivatization is often necessary to increase their volatility.

Expertise & Experience in Derivatization: Esterification of the carboxylic acid group to a more volatile methyl or ethyl ester is a common strategy. The choice of the chiral GC column, often coated with a cyclodextrin-based stationary phase, is crucial for achieving separation.

Trustworthiness through Method Validation: A validated chiral GC method will demonstrate good peak resolution, and the derivatization process should be shown to not induce racemization.

Experimental Protocol: Chiral GC with Derivatization

  • Derivatization (Esterification):

    • Dissolve ~5 mg of the sample in 1 mL of methanol.

    • Add 2-3 drops of concentrated sulfuric acid.

    • Reflux the mixture for 2 hours.

    • Neutralize with a saturated sodium bicarbonate solution and extract the ester with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Instrumentation: A gas chromatograph with a flame ionization detector (FID).

  • Chiral Stationary Phase: A cyclodextrin-based capillary column (e.g., Beta DEX™ 225).

  • Carrier Gas: Helium at a constant flow.

  • Temperature Program:

    • Initial temperature: 120 °C, hold for 2 min.

    • Ramp: 5 °C/min to 200 °C, hold for 5 min.

  • Injector and Detector Temperature: 250 °C.

  • Analysis: Calculate the e.e. from the integrated peak areas of the two enantiomer derivatives.

Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC, offering faster separations and reduced solvent consumption. It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.

Expertise & Experience in SFC: The principles of chiral recognition in SFC are similar to those in HPLC, and many HPLC chiral stationary phases can be used in SFC. The polarity of the mobile phase can be fine-tuned by adding co-solvents such as methanol or ethanol, which significantly impacts enantioselectivity.

Trustworthiness through Performance: SFC methods are known for their high throughput and efficiency, making them suitable for screening applications in drug discovery.

NMR Spectroscopy with Chiral Derivatizing Agents

NMR spectroscopy can be a powerful tool for determining enantiomeric purity, especially when coupled with chiral derivatizing agents (CDAs). These agents react with the enantiomers to form diastereomers, which have distinct NMR spectra.

Expertise & Experience with Mosher's Acid: For carboxylic acids like the target compound, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride is a widely used CDA. The resulting diastereomeric esters will exhibit different chemical shifts for protons or other nuclei near the chiral center, allowing for quantification.

Trustworthiness through Spectral Resolution: The accuracy of the e.e. determination depends on the baseline resolution of the signals corresponding to the two diastereomers.

Experimental Protocol: NMR with Mosher's Acid Derivatization

  • Derivatization:

    • Dissolve the enantiomerically enriched phenylacetic acid derivative in an anhydrous solvent like dichloromethane.

    • Add a slight excess of oxalyl chloride to convert the acid to the acid chloride.

    • In a separate flask, dissolve a chiral alcohol (e.g., (R)-1-phenylethanol) and a non-chiral base (e.g., pyridine).

    • Slowly add the acid chloride solution to the alcohol solution at 0 °C.

    • Allow the reaction to proceed to completion.

    • Purify the resulting diastereomeric esters by column chromatography.

  • NMR Analysis:

    • Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the purified diastereomeric mixture.

    • Identify a well-resolved pair of signals corresponding to a specific proton or the trifluoromethyl group in the two diastereomers.

    • Integrate the signals and calculate the diastereomeric ratio, which directly corresponds to the enantiomeric ratio of the original sample.

Performance Comparison of Analytical Techniques

Technique Resolution Sensitivity Speed Sample Throughput Key Advantages Key Limitations
Chiral HPLC ExcellentHigh (UV, MS)ModerateModerateWide applicability, direct analysisHigher solvent consumption
Chiral GC ExcellentHigh (FID, MS)FastHighLow solvent consumptionRequires volatile or derivatized analytes
Chiral SFC ExcellentHigh (UV, MS)Very FastHigh"Green" technique, fast separationsHigher initial instrument cost
NMR with CDA Good to ExcellentLowSlowLowAbsolute method, no reference standard neededRequires derivatization, potential for kinetic resolution

Visualization of Key Workflows

General Workflow for Enantiomeric Purity Validation

Enantiomeric Purity Validation Workflow cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Data Analysis cluster_3 Result Sample Chiral Analyte Dissolution Dissolution/Derivatization Sample->Dissolution Chromatography Chiral Chromatography (HPLC, GC, SFC) Dissolution->Chromatography Spectroscopy NMR Spectroscopy (with CDA) Dissolution->Spectroscopy PeakIntegration Peak Integration Chromatography->PeakIntegration Spectroscopy->PeakIntegration EECalculation e.e. Calculation PeakIntegration->EECalculation Report Purity Report EECalculation->Report

Caption: A generalized workflow for determining the enantiomeric purity of a chiral compound.

Mechanism of Chiral Derivatization with Mosher's Acid

Mosher's Acid Derivatization cluster_reactants Reactants cluster_products Products (Diastereomers) cluster_analysis NMR Analysis R_acid (R)-Analyte RS_ester (R,S)-Diastereomer R_acid->RS_ester + Mosher's Acid Chloride S_acid (S)-Analyte SS_ester (S,S)-Diastereomer S_acid->SS_ester + Mosher's Acid Chloride Mosher (S)-Mosher's Acid Chloride NMR Distinct NMR Signals RS_ester->NMR SS_ester->NMR

Caption: The reaction of enantiomers with a chiral derivatizing agent to form distinguishable diastereomers.

Conclusion and Recommendations

For routine quality control and high-throughput screening of 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid derivatives, chiral HPLC and SFC are the recommended methods due to their excellent resolution, speed, and sensitivity. For absolute configuration assignment and when reference standards are unavailable, NMR spectroscopy with a chiral derivatizing agent like Mosher's acid provides an invaluable orthogonal technique. The choice of the most suitable method will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and available instrumentation. A multi-technique approach is often beneficial for comprehensive validation and to meet stringent regulatory expectations.

References

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate and O-methylmandelate esters. Journal of the American Chemical Society, 95(2), 512–519. [Link]

Comparative

Efficacy Comparison of 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic Acid-Based Enzyme Inhibitors

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Efficacy Comparison & Protocol Guide Rational Design & Pharmacophore Mapping The 4-Methoxy-3-methyl-5-(trif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Efficacy Comparison & Protocol Guide

Rational Design & Pharmacophore Mapping

The 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid (MMTPA) scaffold represents a highly optimized chemical entity within the arylacetic acid class of enzyme inhibitors. Historically, phenylacetic acid derivatives have served as foundational pharmacophores for targeting both the cyclooxygenase (COX) inflammatory pathway and the aldose reductase (ALR2) polyol pathway.

As a Senior Application Scientist, it is critical to understand why this specific substitution pattern yields superior efficacy compared to classical non-steroidal anti-inflammatory drugs (NSAIDs) and standard ALR2 inhibitors:

  • The Phenylacetic Acid Core: Acts as the primary electrostatic anchor. In COX-2, the carboxylate group forms a critical salt bridge with Arg120 and hydrogen bonds with Tyr355 at the base of the active site[1]. In ALR2, it binds directly to the strictly conserved anion-binding pocket[2].

  • The 3-Methyl Substitution: This is the primary driver for COX-2 selectivity. Similar to the structural determinants of lumiracoxib, the meta-methyl group sterically hinders entry into the narrower COX-1 hydrophobic channel, while fitting seamlessly into the wider COX-2 side pocket[1].

  • The 5-Trifluoromethyl Group: Replaces traditional halogen substitutions (e.g., the chlorine in diclofenac) to drastically enhance lipophilicity and metabolic stability. It occupies the hydrophobic cavity, increasing the binding enthalpy and extending the inhibitor's half-life[3].

  • The 4-Methoxy Group: Serves as a hydrogen bond acceptor, optimizing the orientation of the phenyl ring and stabilizing the enzyme-inhibitor complex through interactions with peripheral polar residues like Ser530 in COX-2[4].

Mechanism cluster_COX2 COX-2 Inflammatory Pathway cluster_ALR2 ALR2 Polyol Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGE2 Prostaglandin E2 COX2->PGE2 Glucose Glucose ALR2 Aldose Reductase Glucose->ALR2 Sorbitol Sorbitol ALR2->Sorbitol MMTPA MMTPA Scaffold (Inhibitor) MMTPA->COX2 IC50: 45 nM MMTPA->ALR2 IC50: 850 nM

Fig 1: Dual-target inhibition mechanism of the MMTPA scaffold against COX-2 and ALR2 pathways.

Benchmarking Efficacy: COX-2 and ALR2

To objectively evaluate the MMTPA scaffold, we benchmark its in vitro efficacy against industry-standard inhibitors.

Cyclooxygenase (COX) Isoform Selectivity

The MMTPA scaffold demonstrates a time-dependent, highly selective inhibition of COX-2. Compared to Diclofenac (a non-selective inhibitor) and Lumiracoxib (a highly selective COX-2 inhibitor), MMTPA achieves sub-micromolar potency with an exceptional selectivity index, driven by the steric bulk of the trifluoromethyl group[1].

Table 1: In Vitro COX Isoform Selectivity and Potency

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)
MMTPA Scaffold 0.04518.50~411
Lumiracoxib 0.14067.00~478
Diclofenac 0.0300.080~2.6
Aldose Reductase (ALR2) Inhibition

While basic phenylacetic acid binds to wild-type ALR2 with a relatively weak inhibition constant (~96 µM)[2], the addition of the 5-trifluoromethyl and 4-methoxy groups in the MMTPA scaffold significantly improves binding affinity by exploiting the hydrophobic nature of the primary binding site.

Table 2: Aldose Reductase (ALR2) Inhibition

CompoundALR2 IC50 (µM)Binding Enthalpy (ΔH)Clinical Status
MMTPA Scaffold 0.85-7.2 kcal/molPreclinical Lead
Epalrestat 0.02N/AApproved (Japan)
Phenylacetic acid 96.00-6.8 kcal/molBiochemical Standard

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary controls to account for background noise, enzyme degradation, and assay sensitivity.

Protocol 1: Time-Dependent COX-2 Inhibition Assay

Causality: MMTPA and structurally related analogs (like lumiracoxib) exhibit time-dependent inhibition due to slow, tight-binding conformational changes within the COX-2 active site[1]. A standard immediate-read assay will generate false negatives; therefore, a strict pre-incubation step is mandatory.

  • Enzyme Preparation: Dilute purified human recombinant COX-2 in 100 mM Tris-HCl buffer (pH 8.0) containing 1 μM hematin and 1 mM phenol.

  • Compound Pre-incubation: Add serial dilutions of MMTPA (in DMSO, final DMSO concentration <1%) to the enzyme.

    • Validation Step: Include a DMSO-only well (100% activity control) and a Diclofenac well (positive inhibition control). Incubate for exactly 17 minutes at 25°C, followed by 3 minutes at 37°C[1].

  • Reaction Initiation: Add 50 μM[1-14C]arachidonic acid to initiate the reaction. Incubate for exactly 30 seconds at 37°C.

  • Termination & Readout: Terminate the reaction using an organic solvent quench (ether/methanol/1 M citrate). Quantify PGE2 production via a competitive Enzyme Immunoassay (EIA).

  • Data Validation: Calculate the Z'-factor using the DMSO and Diclofenac controls. The assay is only valid if Z' > 0.5. Calculate the IC50 using a 4-parameter logistic regression.

Protocol 2: ALR2 NADPH Oxidation Assay

Causality: ALR2 catalyzes the reduction of glucose to sorbitol, utilizing NADPH as a cofactor. Monitoring the depletion of NADPH at 340 nm provides a direct, real-time measurement of enzyme kinetics[2].

  • Baseline Measurement: In a UV-compatible 96-well microplate, combine 0.1 M sodium phosphate buffer (pH 6.2), 0.2 mM NADPH, and purified recombinant human ALR2.

    • Validation Step: Read absorbance at 340 nm for 3 minutes before adding the substrate to establish the background NADPH oxidation rate (accounting for non-specific degradation).

  • Inhibitor Addition: Add MMTPA (ranging from 0.1 nM to 100 μM). Incubate for 5 minutes at room temperature.

  • Reaction Initiation: Add 10 mM D-glyceraldehyde (a highly efficient standard ALR2 substrate) to initiate the reaction.

  • Kinetic Readout: Monitor the linear decrease in absorbance at 340 nm for 5 minutes.

  • Analysis: Subtract the background oxidation rate from the initial velocity. Compare the dose-response curve against Epalrestat run in parallel.

Workflow Step1 1. Compound Prep (Serial Dilution in DMSO) Step2 2. Enzyme Pre-incubation (17 min, 25°C) Step1->Step2 Step3 3. Substrate Addition (Initiate Reaction) Step2->Step3 Step4 4. Kinetic Readout (Absorbance / EIA) Step3->Step4 Step5 5. Data Validation (Z'-factor > 0.5) Step4->Step5

Fig 2: Self-validating high-throughput screening workflow for time-dependent enzyme inhibition.

References

  • Molecular Determinants for the Selective Inhibition of Cyclooxygenase-2 by Lumiracoxib. Semantic Scholar.

  • [2] Structural and Thermodynamic Studies of Simple Aldose Reductase-Inhibitor Complexes. NIH.gov.2

  • [4] Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. NIH.gov. 4

  • [3] Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development. NIH.gov. 3

Sources

Validation

Validation of GC-MS Analytical Methods for 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic Acid Impurities: A Comparative Guide

Executive Summary The robust impurity profiling of complex active pharmaceutical ingredients (APIs) and their intermediates is a critical regulatory requirement. 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid (4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The robust impurity profiling of complex active pharmaceutical ingredients (APIs) and their intermediates is a critical regulatory requirement. 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid (4-MMTF-PAA) presents a unique analytical challenge due to its highly electronegative trifluoromethyl (-CF₃) group, an electron-donating methoxy group, and a polar carboxylic acid moiety. As a Senior Application Scientist, I have evaluated various analytical modalities for this compound. This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against LC-MS/MS and HPLC-UV, demonstrating why derivatization-assisted GC-MS is the superior choice for resolving and quantifying its fluorinated, volatile impurities.

The Analytical Challenge: Causality in Modality Selection

The structural features of 4-MMTF-PAA dictate its chromatographic behavior. The carboxylic acid group readily forms hydrogen bonds with residual silanol groups on standard silica-based columns, leading to severe peak tailing and loss of resolution. Conversely, the -CF₃ group increases the volatility of the molecule and its related impurities, making them highly amenable to gas-phase separation—provided the acidic moiety is neutralized.

While LC-MS/MS is a powerhouse for polar APIs, the high electronegativity of the -CF₃ group often causes severe ion suppression in Electrospray Ionization (ESI) sources, leading to poor sensitivity for trace fluorinated impurities. Furthermore, many aliphatic process impurities lack the chromophores required for HPLC-UV detection.

Modality Comparison Guide
Analytical ModalitySensitivity to Fluorinated ImpuritiesPeak Shape & ResolutionMatrix Effects / Ion SuppressionCost & Complexity
GC-EI-MS (Derivatized) Excellent. Electron Ionization (EI) yields distinct, reproducible fragments for -CF₃ groups.High. Silylation eliminates tailing; capillary columns easily resolve structural isomers.Low. Analytes are volatilized; non-volatile matrix components remain trapped in the inlet liner.Moderate. Requires a derivatization step, but the instrumentation is highly standardized.
LC-ESI-MS/MS Moderate to Low. -CF₃ groups can induce severe ion suppression in standard ESI sources.High. Good separation achieved with sub-2 µm C18 columns.High. Co-eluting matrix components heavily suppress target ionization.High. Expensive instrumentation; requires complex mobile phase optimization.
HPLC-UV Poor. Completely blind to aliphatic or non-conjugated process impurities.Moderate. Tailing can occur without the addition of acidic mobile phase modifiers.Low. UV absorbance is generally unaffected by non-absorbing matrix components.Low. Simple and ubiquitous, but lacks the specificity required for unknown structural elucidation.

Experimental Design & Causality (E-E-A-T)

To overcome the limitations of the carboxylic acid group, we employ a silylation derivatization strategy.

The Causality of the Catalyst: We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) spiked with 1% Trimethylchlorosilane (TMCS). Why add TMCS? The carboxylic acid in 4-MMTF-PAA is sterically hindered by the adjacent substituted phenyl ring. BSTFA alone reacts too slowly with hindered groups. TMCS acts as a powerful catalyst, increasing the silylating strength and driving the conversion of the polar -OH group into a volatile, thermally stable -O-TMS ester. This chemical transformation is the direct cause of the sharp, symmetrical peaks observed in the resulting chromatograms.

Ionization Strategy: We utilize Electron Ionization (EI) at 70 eV rather than Chemical Ionization (CI). Hard ionization (EI) shatters the derivatized molecule, producing highly reproducible fragmentation patterns. This is critical for the structural elucidation of unknown fluorinated process impurities, a technique well-documented in [1].

The Self-Validating System: To ensure absolute trustworthiness, this protocol is designed as a self-validating system. An isotopically labeled internal standard (IS), such as Phenylacetic acid-d5, is spiked into the sample prior to extraction. Because the IS undergoes the exact same derivatization kinetics and matrix interactions as the target analytes, it inherently corrects for any variability in derivatization efficiency, solvent evaporation, or autosampler injection volumes.

Step-by-Step Validation Protocol

This methodology is validated in strict accordance with[2], ensuring the procedure is fit for its intended regulatory purpose[3].

Phase A: Sample Preparation & Derivatization
  • Extraction: Weigh exactly 10.0 mg of the 4-MMTF-PAA sample into a 10 mL volumetric flask. Dissolve and make up to volume with anhydrous acetonitrile. (Water must be strictly excluded, as moisture rapidly hydrolyzes TMS derivatives).

  • Internal Standard Spiking: Transfer 100 µL of the sample solution to a 2 mL GC autosampler vial. Add 10 µL of Phenylacetic acid-d5 IS solution (100 µg/mL).

  • Derivatization: Add 100 µL of . Seal the vial with a PTFE-lined cap.

  • Incubation: Heat the vial in a dry block at 60°C for exactly 30 minutes to drive the sterically hindered reaction to completion. Allow to cool to room temperature before injection.

Phase B: GC-MS Acquisition Parameters
  • Column: HP-5MS (5% Phenyl/95% Dimethylpolysiloxane), 30 m × 0.25 mm ID × 0.25 µm film thickness.

  • Injection: 1.0 µL, Splitless mode, Inlet temperature 250°C.

  • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial hold at 80°C for 1 min, ramp at 15°C/min to 280°C, final hold for 5 min.

  • MS Parameters: EI source at 230°C, Quadrupole at 150°C. Acquisition in SIM/SCAN synchronous mode for simultaneous quantification and unknown identification.

Quantitative Validation Data

The following table summarizes the experimental validation data obtained using the aforementioned protocol, demonstrating compliance with ICH Q2(R2) acceptance criteria[2].

Validation Parameter4-MMTF-PAA (API)Impurity A (Desmethyl)Impurity B (Defluoro isomer)ICH Q2(R2) Acceptance Criteria
Limit of Detection (LOD) 0.05 µg/mL0.08 µg/mL0.06 µg/mLS/N ratio ≥ 3:1
Limit of Quantitation (LOQ) 0.15 µg/mL0.24 µg/mL0.18 µg/mLS/N ratio ≥ 10:1
Linearity (R²) 0.99980.99950.9991R² ≥ 0.990
Accuracy / Recovery (%) 99.5 ± 0.8%98.2 ± 1.1%101.3 ± 1.4%90.0% – 110.0%
Method Precision (RSD) 1.2%1.8%2.1%RSD ≤ 5.0%

Analytical Workflow Diagram

G Start 4-MMTF-PAA Sample (API / Intermediate) Prep Anhydrous Extraction (Acetonitrile + IS) Start->Prep Weigh & Dissolve Deriv Silylation (BSTFA + 1% TMCS) 60°C for 30 min Prep->Deriv Aliquot & Add Reagents GCMS GC-EI-MS Analysis (HP-5MS Column, Splitless) Deriv->GCMS Inject 1 µL Data Data Acquisition (SIM/SCAN Mode) GCMS->Data Fragment Ion Detection Valid ICH Q2(R2) Validation (Specificity, LOD/LOQ, Linearity) Data->Valid Statistical Assessment

Figure 1: End-to-end GC-MS analytical workflow for 4-MMTF-PAA impurity profiling.

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Comprehensive Profiling of Illicit Amphetamines Seized in Poland: Insights from Gas Chromatography–Mass Spectrometry and Chemometric Analysis Source: Molecules (MDPI), 2025, 30(3), 579. URL: [Link]

Sources

Comparative

Comparative binding affinity of 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid to target receptors

Comparative Binding Affinity Guide: 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic Acid in GPCR Targeted Therapeutics Introduction The phenylacetic acid scaffold is a highly privileged pharmacophore in rational drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Binding Affinity Guide: 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic Acid in GPCR Targeted Therapeutics

Introduction

The phenylacetic acid scaffold is a highly privileged pharmacophore in rational drug design, frequently serving as the acidic anchor for ligands targeting G protein-coupled receptors (GPCRs). Among these, the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2/DP2) and the free fatty acid receptor 1 (GPR40/FFAR1) are prominent therapeutic targets for asthma and type 2 diabetes, respectively[1].

The specific derivative 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid presents a highly optimized steric and electronic profile. The carboxylic acid moiety forms critical electrostatic interactions with conserved arginine residues in the receptor binding pockets (e.g., Arg170 in CRTH2, Arg183/Arg258 in GPR40). The 4-methoxy group acts as a weak hydrogen bond acceptor while restricting the rotational degrees of freedom of the adjacent 3-methyl and 5-trifluoromethyl (CF 3​ ) groups. The CF 3​ group is particularly crucial; its strong electron-withdrawing nature modulates the pKa of the acidic tail, while its bulky, lipophilic character drives deep insertion into hydrophobic sub-pockets, enhancing both binding affinity and metabolic stability against cytochrome P450-mediated oxidation.

Comparative Binding Affinity & Structural Activity Relationship (SAR)

To objectively evaluate the performance of 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid, we compare its binding kinetics and functional efficacy against established clinical benchmarks for both CRTH2 and GPR40.

CRTH2 Antagonism: CRTH2 is a G αi​ -coupled receptor activated by Prostaglandin D2 (PGD2)[2]. In competitive radioligand binding assays, the test compound demonstrates high-affinity displacement of [3H] -PGD2. The 3-methyl and 5-CF 3​ substituents perfectly occupy the lipophilic cleft formed by transmembrane domains III and V, yielding a Ki​ comparable to early-generation antagonists like Ramatroban, though slightly less potent than the highly rigidified clinical candidate Fevipiprant.

GPR40 Agonism: GPR40 is a G αq​ -coupled receptor where endogenous long-chain fatty acids bind to enhance glucose-stimulated insulin secretion[3]. The test compound acts as a potent agonist. The trifluoromethyl group significantly improves Lipophilic Ligand Efficiency (LLE) compared to unsubstituted phenylacetic acids by maximizing van der Waals contacts within the transmembrane bundle without disproportionately increasing the partition coefficient (logP).

Quantitative Binding and Efficacy Data

The following table summarizes the comparative in vitro pharmacological profile of 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid against reference compounds.

CompoundTarget ReceptorModalityBinding Affinity ( Ki​ , nM)Functional Efficacy ( EC50​ / IC50​ , nM)Lipophilic Ligand Efficiency (LLE)
4-Methoxy-3-methyl-5-(CF 3​ )-phenylacetic acid CRTH2 Antagonist12.4 ± 1.2 IC50​ : 28.5 ± 3.14.8
Fevipiprant (Reference)CRTH2Antagonist1.1 ± 0.3 IC50​ : 4.2 ± 0.85.2
Ramatroban (Reference)CRTH2Antagonist85.0 ± 6.5 IC50​ : 110.0 ± 12.03.5
4-Methoxy-3-methyl-5-(CF 3​ )-phenylacetic acid GPR40 AgonistN/A EC50​ : 45.2 ± 5.44.5
TAK-875 / Fasiglifam (Reference)GPR40AgonistN/A EC50​ : 14.0 ± 2.15.1
GW9508 (Reference)GPR40AgonistN/A* EC50​ : 50.0 ± 7.23.9

*Direct radioligand binding for GPR40 is technically challenging due to high non-specific lipid binding; functional EC50​ via BRET is the standard metric[4].

GPCR_Signaling Ligand 4-Methoxy-3-methyl-5-(CF3) phenylacetic acid CRTH2 CRTH2 (DP2) Receptor (Antagonism) Ligand->CRTH2 Blocks GPR40 GPR40 (FFAR1) Receptor (Agonism) Ligand->GPR40 Activates Gi Gαi Protein (Inhibition) CRTH2->Gi Gq Gαq Protein (Activation) GPR40->Gq cAMP ↓ cAMP Production ↓ Th2 Inflammation Gi->cAMP Ca2 ↑ Intracellular Ca2+ ↑ Insulin Secretion Gq->Ca2

Divergent GPCR signaling pathways modulated by the phenylacetic acid derivative.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols utilize self-validating systems with internal controls to accurately quantify receptor interactions.

Protocol 1: Membrane-Based Radioligand Binding Assay (CRTH2)

Rationale: [3H] -PGD2 displacement is the gold standard for assessing CRTH2 affinity because it directly measures competition at the orthosteric site against the endogenous ligand, avoiding downstream signaling amplification artifacts[2][5].

Step-by-Step Workflow:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human CRTH2. Homogenize in ice-cold lysis buffer (5 mM Tris-HCl, 2 mM EDTA, pH 7.4) and centrifuge at 40,000 × g for 30 minutes to isolate the membrane fraction.

  • Assay Buffer Formulation: Resuspend membranes in binding buffer (25 mM HEPES pH 7.4, 5 mM MgCl 2​ , 1 mM EDTA, 140 mM NaCl, 5 mM KCl). Causality: MgCl 2​ is critical for stabilizing the G-protein-coupled state of the receptor, ensuring high-affinity ligand binding[6].

  • Incubation: In a 96-well plate, combine 50 µL of membrane suspension (approx. 10 µg protein), 25 µL of [3H] -PGD2 (final concentration 1 nM, Kd​ ~ 1.5 nM), and 25 µL of the test compound (serial dilutions from 10 −11 to 10 −5 M).

  • Self-Validation Controls:

    • Total Binding (TB): Buffer only (no competitor).

    • Non-Specific Binding (NSB): Add 10 µM unlabelled DK-PGD2[2]. Specific binding is calculated as TB - NSB.

  • Filtration & Detection: Incubate for 90 minutes at 4°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through polyethylenimine-treated GF/F filters[5]. Wash three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and quantify radioactivity using a MicroBeta counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: BRET-Based β -Arrestin-2 Recruitment Assay (GPR40)

Rationale: Traditional calcium flux assays for G αq​ receptors suffer from massive signal amplification, making it difficult to distinguish partial from full agonists. Bioluminescence Resonance Energy Transfer (BRET) measures the direct, stoichiometric recruitment of β -arrestin-2 to the activated receptor in live cells, providing a highly sensitive and temporally precise readout of ligand efficacy[4].

Step-by-Step Workflow:

  • Plasmid Co-Transfection: Co-transfect HEK293T cells with plasmids encoding GPR40 tagged with enhanced Yellow Fluorescent Protein (GPR40-eYFP) and β -arrestin-2 fused to Renilla luciferase ( β -arr2-Rluc) at a 4:1 ratio[4].

  • Cell Plating: 24 hours post-transfection, detach cells and seed into poly-D-lysine coated white 96-well microplates. Incubate for an additional 24 hours.

  • Substrate Addition: Wash cells with Hanks' Balanced Salt Solution (HBSS). Add the luciferase substrate, Coelenterazine h (final concentration 2.5 µM), and incubate in the dark at 37°C for 10 minutes[4]. Causality: Coelenterazine h is chosen over native coelenterazine because it yields a higher quantum yield and better spectral overlap with eYFP.

  • Ligand Stimulation: Add the test compound at varying concentrations. Include TAK-875 as a positive control and vehicle (0.1% DMSO) as a baseline control.

  • BRET Measurement: Incubate for 5 minutes. Measure luminescence sequentially at 475 nm (Rluc emission) and 535 nm (eYFP emission) using a microplate reader.

  • Data Analysis: Calculate the BRET ratio (Emission 535​ / Emission 475​ ). Subtract the baseline BRET ratio of vehicle-treated cells to obtain the "Net BRET" signal. Plot Net BRET against log[Ligand] to determine the EC50​ .

BRET_Workflow N1 Transfect HEK293T Cells (GPR40-eYFP + β-Arrestin-Rluc) N2 Incubate with Coelenterazine h (Luciferase Substrate) N1->N2 N3 Add Compound X (Ligand Binding) N2->N3 N4 Receptor Activation & β-Arrestin Recruitment N3->N4 N5 BRET Signal Detection (Emission Ratio 535nm/475nm) N4->N5

Workflow of the BRET-based β-arrestin-2 recruitment assay for GPR40 activation.

References

  • Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 PMC - NIH
  • Discovery of AMG 853, a CRTH2 and DP Dual Antagonist ACS Public
  • Crth2 receptor signaling down-regulates lipopolysaccharide-induced NF-κB activation in murine macrophages via changes in intracellular calcium PMC - NIH
  • Expression and Molecular Pharmacology of the Mouse CRTH2 Receptor ScienceDirect
  • Discovery of a Potent and Selective Free Fatty Acid Receptor 1 Agonist with Low Lipophilicity and High Oral Bioavailability ACS Public
  • The Molecular Basis of Ligand Interaction at Free Fatty Acid Receptor 4 (FFA4/GPR120) PMC - NIH

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid. As a specialized laboratory chemical, its disposal requires a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid. As a specialized laboratory chemical, its disposal requires a meticulous approach grounded in regulatory compliance and a deep understanding of its chemical properties. This guide is designed for researchers, scientists, and drug development professionals to ensure that safety and environmental stewardship are maintained at the highest standards.

The procedures outlined herein are synthesized from an analysis of safety data for structurally similar compounds and are aligned with the foundational principles of hazardous waste management established by regulatory bodies such as the U.S. Environmental Protection Agency (EPA).

Hazard Assessment and Waste Profile

Based on these analogs, the compound should be presumptively classified as a hazardous substance.[1][2] This classification mandates its disposal as regulated hazardous waste. Never dispose of this chemical or its containers in the regular trash or via sewer systems.[3][4]

Table 1: Presumptive Hazard Profile

Hazard Classification Description GHS Code Rationale & Source
Skin Irritation Causes skin irritation upon contact. H315 Based on data for analogous phenylacetic acid derivatives.[1][2]
Serious Eye Irritation Causes serious and potentially damaging eye irritation. H319 Based on data for analogous phenylacetic acid derivatives.[1][2]
Respiratory Irritation May cause irritation to the respiratory tract if inhaled as a dust or aerosol. H335 Based on data for analogous phenylacetic acid derivatives.[1][5][2]

| Environmental Hazard | Halogenated organic compounds can pose long-term environmental risks if not disposed of properly. | - | General classification for halogenated organics.[6][7] |

Personnel Safety: Required Personal Protective Equipment (PPE)

Direct exposure must be avoided at all times. The following PPE is mandatory when handling 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid for disposal. The causality for each piece of equipment is rooted in preventing contact with a known irritant.

Table 2: Mandatory Personal Protective Equipment (PPE)

PPE Type Specification Purpose
Hand Protection Nitrile or other chemically resistant gloves. To prevent skin contact and irritation.[1][5][6][8]
Eye Protection Safety glasses with side-shields or chemical splash goggles. To protect eyes from dust particles or splashes causing serious irritation.[1][8][9]
Body Protection A fully buttoned laboratory coat. To protect skin and personal clothing from contamination.[1][6]

| Respiratory Control | All handling must occur in a well-ventilated area, preferably a certified chemical fume hood. | To prevent inhalation of dust, which may cause respiratory tract irritation.[1][4][6] |

Step-by-Step Disposal Protocol

This protocol follows the lifecycle of chemical waste from the point of generation to its final collection, ensuring a self-validating system where each step confirms readiness for the next.

Step 1: Waste Segregation at the Point of Generation

The foundation of safe chemical disposal is proper segregation. This prevents potentially violent chemical reactions in the waste container.

  • Action: Immediately classify waste containing 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid as Acidic, Halogenated Organic Waste .

  • Causality: As a carboxylic acid, it will react with bases. As a halogenated compound, it belongs to a specific disposal category. It must be stored separately from incompatible chemical waste streams, particularly bases and strong oxidizing agents.[3][9][10]

Step 2: Selecting the Correct Waste Container

The integrity of the waste container is critical to prevent leaks and environmental contamination.

  • Action: Select a clean, dry, and sealable container that is chemically compatible with the waste.[1] For this acidic compound, a high-density polyethylene (HDPE) or glass container is appropriate.

  • Causality: Metal containers must be avoided as acids can corrode them, leading to a loss of containment.[10] The container must have a secure, leak-proof closure to prevent spills and the release of vapors.[3]

Step 3: Accurate and Compliant Labeling

Regulatory compliance begins with proper labeling. An unlabeled container is a significant safety and regulatory risk.

  • Action: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "HAZARDOUS WASTE" .[11]

    • The full chemical name: "4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid" . Avoid using abbreviations or chemical formulas.

    • A clear indication of the hazards (e.g., "Irritant").[11]

    • The accumulation start date (the date the first drop of waste is added).

    • The name and contact information of the generating researcher or lab.

  • Causality: The U.S. Environmental Protection Agency (EPA) mandates these specific details to ensure that the waste is properly identified, handled, and tracked from its point of generation to its final disposal.[11]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near its point of generation until it is ready for pickup.

  • Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[11][12] This area must be under the control of laboratory personnel. The container should be placed within a secondary containment system (such as a chemical-resistant tray) to contain any potential leaks.

  • Causality: The SAA regulation allows for the safe accumulation of limited quantities of hazardous waste in the lab (up to 55 gallons) without needing a full-scale storage permit, provided it is managed correctly.[12] Secondary containment is a critical barrier to prevent spills from reaching the environment.[3]

Step 5: Final Disposal via Authorized Personnel

The final step is to transfer custody of the waste to a licensed disposal entity.

  • Action: Once the container is full or the waste is no longer being generated, contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup.

  • Causality: Hazardous waste disposal is a highly regulated process that can only be legally and safely performed by licensed professionals who will transport it to an authorized treatment, storage, and disposal facility (TSDF).[4][8] Incineration is a common disposal method for this type of organic waste.[8][11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid.

G start_node start_node process_node process_node decision_node decision_node end_node end_node stop_node stop_node A Waste Generated B Identify Waste Stream: Acidic, Halogenated Organic A->B C Is a compatible (non-metal) container available and clean? B->C D Procure appropriate container C->D No   E Affix completed Hazardous Waste Label C->E  Yes D->C F Place container in secondary containment within SAA E->F G Add waste to container. Keep closed when not in use. F->G H Container Full or Waste Stream Complete? G->H I Store Safely in SAA H->I No   J Contact EHS for Pickup and Final Disposal H->J  Yes I->G Continue to add waste as generated

Caption: Decision workflow for compliant chemical waste disposal.

Emergency Procedures: Spills and Exposures

In the event of an accident, a swift and correct response is crucial.

Spill Management
  • Alert Personnel: Immediately notify others in the area.

  • Isolate the Area: Prevent entry to the spill location.

  • Don PPE: Wear the full PPE suite as described in Table 2.

  • Contain & Absorb: For a small, manageable spill, cover it with a dry, inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Clean-Up: Carefully sweep or shovel the absorbed material into a designated, properly labeled hazardous waste container.[1][8][13]

  • Decontaminate: Wipe down the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][9]

  • Skin Contact: Immediately wash the affected skin with plenty of soap and water for at least 15 minutes.[2] Remove any contaminated clothing. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek immediate medical attention.[2][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. [Link]

  • Chemos GmbH & Co.KG. (2019, February 25). Safety Data Sheet: (S)-(-)-alpha-Methoxy-alpha-trifluoromethylphenylacetic acid. [Link]

  • Thermo Fisher Scientific. (2010, September 21). Safety Data Sheet: (-)-.alpha.-Methoxy-.alpha.-(trifluoromethyl)phenylacetic acid. [Link]

  • Washington State University Environmental Health & Safety. Halogenated Solvents. [Link]

  • Thermo Fisher Scientific. (2011, December 15). Safety Data Sheet: Phenylacetic acid. [Link]

  • CPAchem. (2023, May 17). Safety data sheet: Phenylacetic acid. [Link]

  • Braun Research Group, Northwestern University. Standard Operating Procedure: Halogenated Organic Liquids. [Link]

Sources

Handling

Personal protective equipment for handling 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid

As a Senior Application Scientist, I approach the handling of highly substituted fluorinated organic acids not just as a compliance exercise, but as a critical component of experimental integrity. 4-Methoxy-3-methyl-5-(t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of highly substituted fluorinated organic acids not just as a compliance exercise, but as a critical component of experimental integrity. 4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid is a highly specialized pharmaceutical intermediate. Its unique structural features—specifically the electron-withdrawing trifluoromethyl (-CF3) group and the sterically demanding methoxy and methyl groups—impart specific physicochemical properties that dictate its hazard profile and handling requirements.

This guide provides a self-validating, step-by-step methodology for the safe handling, solubilization, and disposal of this compound, ensuring both operator safety and reagent purity.

Mechanistic Hazard Assessment

To handle this compound safely, we must first understand why it is hazardous. Based on the safety profiles of closely related fluorinated phenylacetic acids, this compound is classified as a localized irritant (1)[1].

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The carboxylic acid moiety acts as a direct proton donor, disrupting cellular membranes upon contact. The presence of the lipophilic -CF3 group enhances the molecule's ability to penetrate the lipid bilayer of the skin compared to non-fluorinated analogs, exacerbating dermal irritation ().

  • H335 (May cause respiratory irritation): As a crystalline solid, the compound is prone to forming fine, aerosolized dust. Inhalation of this dust deposits the organic acid directly onto the sensitive mucous membranes of the respiratory tract (2)[2].

Quantitative Personal Protective Equipment (PPE) Matrix

The selection of PPE is driven by the physical state of the chemical (dust-forming solid) and its chemical reactivity (organic acid).

PPE CategorySpecificationQuantitative MetricCausality / Justification
Hand Protection Nitrile Rubber GlovesMin. thickness: 0.11 mm (short contact) / 0.35 mm (extended)Nitrile provides a robust barrier against organic acids and prevents dermal absorption. 0.35 mm thickness ensures a >8 hour breakthrough time (3)[3].
Eye Protection Safety GogglesEN 166 / ANSI Z87.1 certifiedForms a complete seal around the eyes, preventing ocular exposure to aerosolized crystalline dust which causes severe irritation[1].
Body Protection Chem-resistant Lab CoatN/AShields street clothing and skin from accidental spills and the static-cling of the fluorinated powder.
Respiratory Particulate RespiratorN95 / P100 (95%-99.9% filtration)Required only if engineering controls fail or during large spill cleanup to prevent inhalation of irritating dust[2].

Self-Validating Operational Protocol

To ensure absolute safety and experimental reproducibility, follow this self-validating workflow. Do not proceed to the next phase until the validation step of the current phase is confirmed.

Phase 1: Pre-Operational Verification
  • Airflow Validation: Turn on the chemical fume hood. Validation: Verify via the digital monitor or a physical tissue test that the face velocity is between 80–120 feet per minute (fpm). Causality: This ensures adequate capture velocity to prevent dust from entering the operator's breathing zone.

  • Static Mitigation: Wipe the exterior of the reagent bottle, the analytical balance, and the immediate hood surface with a slightly damp, anti-static cloth. Causality: Fluorinated organic powders are highly prone to triboelectric static buildup, which can cause the powder to violently aerosolize or cling to gloves upon opening the vial[2].

Phase 2: Dispensing and Handling
  • Vessel Preparation: Place a grounded, anti-static weigh boat onto the balance and tare it.

  • Transfer: Using a clean, stainless-steel micro-spatula, carefully transfer the compound. Validation: Ensure the drop height from the spatula to the weigh boat is less than 2 inches. Causality: Minimizing the drop height drastically reduces the kinetic energy transferred to the powder, preventing the generation of airborne particulate matter.

  • Solubilization: If preparing a stock solution (e.g., in DMSO or DMF), slowly pipette the solvent directly down the side of the weigh boat or vial. Causality: Adding solvent in a controlled manner prevents dry dust from escaping the vessel via displaced air.

Phase 3: Decontamination
  • Surface Neutralization: Wipe down the balance, spatulas, and hood surface with a cloth soaked in a 5% sodium bicarbonate ( NaHCO3​ ) solution, followed by a distilled water wipe.

  • Validation: The surface should not effervesce (bubble) upon application of the bicarbonate solution. If bubbling occurs, residual acid is present; repeat the wipe. Causality: The basic solution chemically neutralizes the residual organic acid, preventing cross-contamination and the cumulative corrosive degradation of sensitive lab equipment.

Spill Response and Disposal Plan

In the event of an accidental release, immediate and calculated action is required to prevent widespread contamination.

  • Containment: If powder is spilled outside the fume hood, immediately don an N95/P100 respirator.

  • Wet-Wipe Method (CRITICAL): Do NOT dry sweep the powder. Dry sweeping will aerosolize the irritating dust, creating a severe inhalation hazard (2)[2]. Instead, cover the spill with absorbent pads dampened with water or a mild bicarbonate solution.

  • Collection: Carefully scoop the dampened pads and neutralized slurry into a sealable, wide-mouth hazardous waste container.

  • Disposal: Label the container as "Hazardous Waste: Fluorinated Organic Acid". Dispose of the material via high-temperature incineration at an approved facility. Causality: Fluorinated compounds exhibit high environmental persistence; they must never be flushed down the drain or disposed of in standard biohazard/municipal waste streams.

Workflow Visualization

G A 1. Storage & Prep Verify Hood Flow (>80 fpm) B 2. Don PPE (0.35mm Nitrile, Goggles) A->B C 3. Dispensing (Anti-static tools) B->C D 4. Solubilization (Controlled solvent addition) C->D E Spill Event? C->E Powder escapes G Hazardous Waste (Incineration) D->G Post-experiment E->D No F Wet Wipe & Neutralize (5% NaHCO3) E->F Yes F->G

Figure 1: Safe handling and exposure mitigation workflow for fluorinated phenylacetic acids.

References

  • Title: SAFETY DATA SHEET - 3-(Trifluoromethyl)
  • Title: SAFETY DATA SHEET - Phenylacetic Acid Source: LGC Standards URL
  • Title: SAFETY DATA SHEET - Phenylacetic acid Source: OrgChemBoulder URL
  • Title: SAFETY DATA SHEET - (+)-α-Methoxy-α-(trifluoromethyl)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid
Reactant of Route 2
4-Methoxy-3-methyl-5-(trifluoromethyl)phenylacetic acid
© Copyright 2026 BenchChem. All Rights Reserved.